4-Methoxy-5-nitropyridin-2(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5-2-6(9)7-3-4(5)8(10)11/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXOGUKAXIFZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650078 | |
| Record name | 4-Methoxy-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607373-82-0 | |
| Record name | 4-Methoxy-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one, a valuable intermediate in the development of various biologically active compounds. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this molecule.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-step process. The general strategy involves the initial preparation of the precursor, 4-methoxypyridin-2(1H)-one, followed by a regioselective nitration at the C5 position.
The proposed synthetic route is as follows:
-
O-Methylation of 4-hydroxy-2-pyridone: The synthesis commences with the selective O-methylation of commercially available 4-hydroxy-2-pyridone. This step is crucial for introducing the methoxy group at the 4-position of the pyridinone ring.
-
Nitration of 4-methoxypyridin-2(1H)-one: The intermediate, 4-methoxypyridin-2(1H)-one, is then subjected to electrophilic nitration. The electron-donating nature of the methoxy group and the directing effect of the pyridinone ring system favor the introduction of the nitro group at the 5-position.
The overall synthesis pathway is illustrated in the following diagram:
Caption: Overall synthesis pathway for this compound.
Detailed Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 4-Methoxypyridin-2(1H)-one
The O-methylation of 4-hydroxy-2-pyridone can be achieved using a suitable methylating agent in the presence of a base. While various methylating agents like dimethyl sulfate and methyl iodide can be employed, this protocol details a procedure using methyl iodide.
Experimental Workflow:
Caption: Experimental workflow for the O-methylation of 4-hydroxy-2-pyridone.
Protocol:
-
To a solution of 4-hydroxy-2-pyridone (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2 equivalents).
-
Stir the suspension at room temperature for a short period to facilitate the formation of the corresponding phenoxide.
-
Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-methoxypyridin-2(1H)-one.
Step 2: Synthesis of this compound
The nitration of 4-methoxypyridin-2(1H)-one is a critical step that requires careful control of the reaction conditions to ensure regioselectivity and safety. A mixture of concentrated nitric acid and sulfuric acid is a commonly used nitrating agent.
Experimental Workflow:
Caption: Experimental workflow for the nitration of 4-methoxypyridin-2(1H)-one.
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 4-methoxypyridin-2(1H)-one (1 equivalent) portion-wise to the cold sulfuric acid, ensuring the temperature remains low.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1-1.2 equivalents) to concentrated sulfuric acid while cooling in an ice bath.
-
Add the prepared nitrating mixture dropwise to the solution of the pyridinone in sulfuric acid, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature and stir for an additional period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual acid.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. O-Methylation | 4-Hydroxy-2-pyridone | Methyl iodide, Potassium carbonate | DMF | 60-80 | 4-6 | 70-85 | >95 |
| 2. Nitration | 4-Methoxypyridin-2(1H)-one | Concentrated Nitric Acid, Sulfuric Acid | - | 0-5 | 2-4 | 80-90 | >98 |
Safety Precautions
-
Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Nitration Reaction: Nitration reactions are exothermic and can be hazardous if not properly controlled. Maintain strict temperature control and add reagents slowly.
-
Methyl Iodide: Methyl iodide is a toxic and volatile substance. Handle it in a fume hood and wear appropriate gloves.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions.
An In-depth Technical Guide to 4-Methoxy-5-nitropyridin-2(1H)-one: A Key Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-5-nitropyridin-2(1H)-one is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significance in the development of targeted therapeutics, particularly inhibitors of Rho-Kinase and AKT kinase. While specific experimental data for some physical and spectral properties are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides context based on structurally related compounds.
Chemical and Physical Properties
This compound, also known by its synonyms 2-Hydroxy-4-methoxy-5-nitropyridine and 4-Methoxy-5-nitropyridin-2-ol, is a functionalized pyridinone derivative. Its core structure, featuring a methoxy and a nitro group, provides versatile handles for further chemical modifications, making it a valuable precursor in multi-step organic syntheses.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 170.12 g/mol | [1][3] |
| CAS Number | 607373-82-0 | [3][4] |
| Appearance | Neat (Assumed solid) | [1] |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively published. However, based on its structure, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the methoxy group protons, and protons on the pyridinone ring. The exact chemical shifts and coupling constants would depend on the solvent and instrument frequency. |
| ¹³C NMR | Resonances for the six carbon atoms, including the carbonyl carbon, carbons of the aromatic ring, and the methoxy carbon. |
| IR | Characteristic absorption bands for N-H stretching (pyridinone tautomer), C=O stretching (carbonyl), N-O stretching (nitro group), C-O stretching (methoxy group), and aromatic C-H and C=C stretching. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of 170.12 g/mol , along with characteristic fragmentation patterns. |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyridinones. A common approach involves the nitration of a corresponding pyridinone precursor.
Plausible Experimental Protocol for Synthesis
A potential synthetic pathway could start from a commercially available substituted pyridine, followed by nitration and subsequent functional group manipulations. For instance, a multi-step synthesis could involve the nitration of a 4-methoxypyridin-2(1H)-one precursor.
General Procedure:
-
Nitration: The 4-methoxypyridin-2(1H)-one precursor would be carefully treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 5-position.
-
Work-up and Purification: The reaction mixture would then be neutralized and the crude product extracted using a suitable organic solvent. Purification would likely be achieved through recrystallization or column chromatography to yield the final product.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its key functional groups: the nitro group, the methoxy group, and the pyridinone ring itself. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a crucial handle for introducing further diversity. This transformation is typically achieved using standard reducing agents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This amino intermediate is a key component in the synthesis of various kinase inhibitors.
-
Nucleophilic Aromatic Substitution: The methoxy group can potentially be displaced by strong nucleophiles, although this would depend on the specific reaction conditions and the activation provided by the other ring substituents.
Role in Drug Discovery and Development
This compound is a significant building block in the synthesis of targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
This compound serves as a precursor for the synthesis of inhibitors for:
-
Rho-Kinase (ROCK): These enzymes are involved in regulating cell shape and motility. Inhibitors of ROCK have shown therapeutic potential in treating cardiovascular diseases such as hypertension.[1]
-
AKT Kinase (Protein Kinase B): AKT is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. Inhibitors of AKT are being actively investigated as anti-cancer agents.[1]
The general workflow for its utilization in drug discovery is visualized below.
Caption: Logical workflow illustrating the role of this compound in kinase inhibitor synthesis.
The synthesis of these inhibitors often involves the reduction of the nitro group on the this compound ring to an amine. This amine then serves as a point of attachment for other molecular fragments through amide bond formation or other coupling reactions, ultimately leading to the final, biologically active molecule.
Safety and Handling
Specific safety and handling data for this compound are not detailed in the available literature. However, based on the presence of a nitro group, it should be handled with care as nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
References
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-5-nitropyridin-2(1H)-one is a substituted pyridinone derivative. The presence of a methoxy group, a nitro group, and the pyridinone core suggests its potential utility as a building block in medicinal chemistry and materials science. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and for elucidating its structural features. This guide provides a detailed overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, along with general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known effects of the substituent groups on the pyridinone ring system, by comparing with data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 11.0 - 13.0 | br s | - |
| H-6 | 7.8 - 8.2 | d | ~3 |
| H-3 | 6.2 - 6.6 | d | ~3 |
| OCH₃ | 3.9 - 4.2 | s | - |
Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 160 - 165 |
| C-4 (C-OCH₃) | 155 - 160 |
| C-5 (C-NO₂) | 135 - 140 |
| C-6 | 130 - 135 |
| C-3 | 95 - 105 |
| OCH₃ | 55 - 60 |
Solvent: DMSO-d₆. Reference: DMSO-d₆ at δ 39.52 ppm.
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 2900 | Medium, Broad |
| C-H Stretch (Aromatic/Vinyl) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Weak |
| C=O Stretch (Amide) | 1680 - 1640 | Strong |
| C=C Stretch | 1620 - 1580 | Medium |
| N-O Stretch (Asymmetric) | 1550 - 1510 | Strong |
| N-O Stretch (Symmetric) | 1360 - 1320 | Strong |
| C-O Stretch (Aryl Ether) | 1280 - 1200 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 171.0404 | Molecular ion peak (positive ion mode) |
| [M-H]⁻ | 169.0248 | Molecular ion peak (negative ion mode) |
| [M+Na]⁺ | 193.0223 | Sodium adduct |
| [M-NO₂]⁺ | 125.0448 | Fragment corresponding to loss of nitro group |
Molecular Formula: C₆H₆N₂O₄. Molecular Weight: 170.12 g/mol .
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire spectra in both positive and negative ion modes.
-
Typical mass range: m/z 50-500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
An In-Depth Technical Guide to 4-Methoxy-5-nitropyridin-2(1H)-one (CAS: 607373-82-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-5-nitropyridin-2(1H)-one is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application as a key intermediate in the development of potent and selective inhibitors for Rho-kinase (ROCK) and Akt kinase. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support researchers in the fields of medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a pyridinone derivative with the chemical formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol .[1][2] Its structure is characterized by a pyridin-2(1H)-one core substituted with a methoxy group at the 4-position and a nitro group at the 5-position.
| Property | Value | Reference |
| CAS Number | 607373-82-0 | [3] |
| Molecular Formula | C₆H₆N₂O₄ | [1][2] |
| Molecular Weight | 170.12 g/mol | [1][3] |
| Synonyms | 2-Hydroxy-4-methoxy-5-nitropyridine, 4-Methoxy-5-nitropyridin-2-ol | [1] |
Synthesis
A general workflow for the synthesis of substituted pyridin-2(1H)-ones is depicted below:
Caption: Generalized synthetic workflow for pyridinone derivatives.
Biological Significance and Applications
This compound serves as a critical intermediate in the synthesis of inhibitors targeting two key kinases in cellular signaling: Rho-kinase (ROCK) and Akt kinase.[1]
Precursor to Rho-Kinase (ROCK) Inhibitors
This compound is utilized in the preparation of Rho-Kinase inhibitors that exhibit antihypertensive activity.[1] ROCKs are serine/threonine kinases that play a crucial role in regulating cellular processes such as smooth muscle contraction, cell migration, and actin cytoskeleton organization.[6] Inhibition of the ROCK pathway is a therapeutic strategy for various conditions, including hypertension, glaucoma, and erectile dysfunction.[6][7]
Rho-Kinase Signaling Pathway
The RhoA/ROCK signaling pathway is a central regulator of vascular smooth muscle contraction. Upon activation by G-protein coupled receptors, RhoA-GTP activates ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in phosphorylated myosin light chain (MLC), resulting in smooth muscle contraction.
Caption: Simplified Rho-Kinase (ROCK) signaling pathway.
Precursor to Akt Kinase Inhibitors
This compound is also a key starting material for the synthesis of aminofurans, which act as potent inhibitors of Akt kinase.[1] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many cancers, making Akt an attractive target for cancer therapy.[8][9]
Akt Signaling Pathway
The PI3K/Akt pathway is activated by growth factors, which leads to the activation of PI3K and the subsequent phosphorylation of PIP2 to PIP3. Akt is then recruited to the plasma membrane and activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis of inhibitors using this compound would be found within the primary literature, such as the referenced articles by Rouse, M. et al. and Stavenger, R. et al. For general guidance, the following are representative protocols for kinase inhibition assays.
General ROCK Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of compounds against ROCK.
| Step | Procedure |
| 1. Reagent Preparation | Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP solution, ROCK enzyme solution, and substrate solution (e.g., a fluorescently labeled peptide). |
| 2. Compound Preparation | Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions. |
| 3. Assay Reaction | In a microplate, add the assay buffer, ROCK enzyme, and test compound. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature. |
| 4. Kinase Reaction Initiation | Initiate the kinase reaction by adding the ATP and substrate solution. |
| 5. Incubation | Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). |
| 6. Reaction Termination | Stop the reaction by adding a stop solution (e.g., EDTA). |
| 7. Detection | Measure the signal (e.g., fluorescence) using a plate reader. |
| 8. Data Analysis | Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve. |
Experimental Workflow for ROCK Inhibition Assay
Caption: Workflow for a typical ROCK inhibition assay.
General Akt Kinase Inhibition Assay Protocol
This protocol outlines a general method for evaluating the inhibitory potential of compounds against Akt kinase.[8]
| Step | Procedure |
| 1. Reagent Preparation | Prepare kinase buffer, ATP solution, purified Akt enzyme, and a suitable substrate (e.g., GSK3α/β peptide). |
| 2. Compound Incubation | Incubate the test compounds or vehicle control (e.g., DMSO) with the purified Akt kinase in a suitable buffer at 37°C for a specified time (e.g., 30 minutes).[8] |
| 3. Kinase Reaction | Initiate the reaction by adding the substrate and ATP. |
| 4. Incubation | Allow the reaction to proceed at 37°C for a defined period. |
| 5. Detection | Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.[10] |
| 6. Data Analysis | Determine the percentage of kinase activity inhibition at various compound concentrations and calculate the IC₅₀ value.[8] |
Experimental Workflow for Akt Inhibition Assay
Caption: Workflow for a typical Akt kinase inhibition assay.
Conclusion
This compound is a valuable and versatile building block for the synthesis of targeted kinase inhibitors. Its utility in the development of both Rho-kinase and Akt kinase inhibitors underscores its importance in medicinal chemistry and drug discovery. The information provided in this technical guide, including the overview of its properties, applications, and general experimental approaches, is intended to facilitate further research and development in these critical therapeutic areas. Researchers are encouraged to consult the primary literature for specific, detailed protocols and to further explore the potential of this compound in developing novel therapeutics.
References
- 1. 4-Methoxy-5-nitro-1H-pyridin-2-one | CymitQuimica [cymitquimica.com]
- 2. 4-Methoxy-5-nitro-1H-pyridin-2-one | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on 4-Methoxy-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties of 4-Methoxy-5-nitropyridin-2(1H)-one, a key intermediate in the synthesis of various pharmacologically active compounds.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These data are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 170.12 g/mol | [1][2][3] |
| CAS Number | 607373-82-0 | [1][4] |
| Synonyms | 2-Hydroxy-4-methoxy-5-nitropyridine, 4-Methoxy-5-nitropyridin-2-ol | [1][5] |
Role in Synthesis
This compound is a valuable building block in medicinal chemistry, primarily utilized in the preparation of kinase inhibitors. Notably, it serves as a precursor for the synthesis of Rho-Kinase (ROCK) inhibitors, which are investigated for their therapeutic potential in conditions such as hypertension and glaucoma. It is also used in the preparation of aminofurans as potent inhibitors of AKT kinase.[1] The strategic placement of the methoxy and nitro groups on the pyridinone ring allows for diverse chemical modifications, making it a versatile intermediate in the development of targeted therapies.
Illustrative Experimental Protocol: Synthesis of a Related Pyridin-2(1H)-one Derivative
Procedure: O-Methylation of 3-Bromo-5-nitropyridin-2(1H)-one
To a solution of 3-bromo-5-nitropyridin-2(1H)-one (1.26 g, 5.75 mmol) in anhydrous toluene (57 mL) under an argon atmosphere, crushed silver(I) carbonate (Ag₂CO₃, 2.15 g, 7.8 mmol, 1.4 equivalents) and methyl iodide (MeI, 3.52 mL, 57 mmol, 10 equivalents) are added. The resulting mixture is stirred at room temperature overnight. Following the reaction, the mixture is filtered through a pad of Celite, which is then washed with ethyl acetate. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: cyclohexane/EtOAc, 95:5 to 6:4) to yield the O-methylated product, 3-bromo-2-methoxy-5-nitropyridine.
Biological Context: The Rho-Kinase (ROCK) Signaling Pathway
Given its role as a precursor to ROCK inhibitors, understanding the Rho-Kinase signaling pathway is crucial for researchers in this field. The pathway is a key regulator of cellular contraction, motility, and morphology.
Caption: The Rho-ROCK signaling pathway, a target for inhibitors derived from this compound.
References
- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Methoxy-5-nitropyridin-2(1H)-one in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-5-nitropyridin-2(1H)-one is a pivotal starting material in the synthesis of a diverse range of pharmacologically active molecules. Its unique structural features, including the electron-withdrawing nitro group and the versatile methoxy and pyridone functionalities, make it a valuable building block for the development of targeted therapies. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound and its application in the development of kinase inhibitors, offering detailed experimental protocols and visual workflows to support researchers in the field of drug discovery.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available 4-hydroxypyridin-2(1H)-one. This synthetic route involves an initial methylation reaction followed by a regioselective nitration.
Step 1: Synthesis of 4-Methoxypyridin-2(1H)-one
The first step involves the methylation of 4-hydroxypyridin-2(1H)-one. While various methylating agents can be employed, a common and effective method utilizes a methylating agent in the presence of a suitable base.
Step 2: Nitration of 4-Methoxypyridin-2(1H)-one
The subsequent step is the critical nitration of the 4-methoxypyridin-2(1H)-one intermediate. This electrophilic aromatic substitution is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of byproducts.
Visualizing the Synthesis Workflow
The following diagram illustrates the synthetic pathway from 4-hydroxypyridin-2(1H)-one to the target compound, this compound.
Caption: Synthetic pathway to this compound.
Application in Kinase Inhibitor Synthesis
This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of key cellular kinases, such as Rho-kinase (ROCK) and Akt (Protein Kinase B). These kinases are integral components of signaling pathways that regulate a multitude of cellular processes, and their dysregulation is implicated in various diseases, including cancer and cardiovascular disorders.[1][2][3][4][5][6][7][8][9]
Role in Rho-Kinase (ROCK) Inhibitor Development
The Rho/Rho-kinase signaling pathway plays a critical role in regulating cellular functions such as smooth muscle contraction, cell migration, and actin cytoskeleton organization.[2][4][5][9] Overactivation of this pathway is associated with cardiovascular diseases like hypertension. The pyridine scaffold of this compound is a key pharmacophore in the design of ROCK inhibitors.
Role in Akt Kinase Inhibitor Development
The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation.[1][3][6][7][8] Aberrant activation of this pathway is a hallmark of many cancers. The structural framework of this compound provides a foundation for the synthesis of compounds that can effectively target the ATP-binding pocket of Akt.
Illustrative Signaling Pathways
The following diagrams depict the simplified signaling pathways of Rho-Kinase and Akt, highlighting the points of intervention for inhibitors derived from this compound.
Caption: Rho-Kinase signaling pathway and inhibitor intervention.
Caption: Akt signaling pathway and inhibitor intervention.
Experimental Protocols
Synthesis of 4-Methoxypyridin-2(1H)-one
-
Materials: 4-Hydroxypyridin-2(1H)-one, methyl iodide, potassium carbonate, acetone.
-
Procedure: To a solution of 4-hydroxypyridin-2(1H)-one (1 equivalent) in acetone, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature. Methyl iodide (1.2 equivalents) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-methoxypyridin-2(1H)-one.
Synthesis of this compound
-
Materials: 4-Methoxypyridin-2(1H)-one, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: 4-Methoxypyridin-2(1H)-one (1 equivalent) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 or 2:1 ratio). The reaction mixture is stirred at 0-5 °C for 1-2 hours. The reaction is then quenched by carefully pouring it onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to yield this compound.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-Methoxypyridin-2(1H)-one | 4-Hydroxypyridin-2(1H)-one | Methyl iodide, Potassium carbonate | Acetone | 4-6 hours | 85-95 |
| This compound | 4-Methoxypyridin-2(1H)-one | Concentrated Nitric Acid, Concentrated Sulfuric Acid | - | 1-2 hours | 70-80 |
Table 1: Summary of Synthetic Data.
Conclusion
This compound is a strategically important starting material in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The synthetic route presented here offers an efficient and scalable method for its preparation. The versatility of this compound, coupled with a deeper understanding of the signaling pathways it can be used to target, will continue to drive innovation in the development of novel therapeutics for a range of diseases.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Akt Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. academic.oup.com [academic.oup.com]
4-Methoxy-5-nitropyridin-2-ol: A Technical Overview
Disclaimer: This document provides a technical overview of 4-Methoxy-5-nitropyridin-2-ol. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, this guide supplements the available information with established knowledge of chemically related compounds and theoretical predictions. All experimental protocols provided are generalized and would require optimization for this specific molecule.
Core Properties
4-Methoxy-5-nitropyridin-2-ol is a substituted nitropyridine derivative. The presence of a nitro group, a methoxy group, and a hydroxyl group on the pyridine ring suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form, 2-hydroxypyridine.
Table 1: Physicochemical Properties of 4-Methoxy-5-nitropyridin-2-ol
| Property | Value | Source |
| CAS Number | 607373-82-0 | [1] |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| Predicted LogP | 0.6 | PubChem |
| Predicted Hydrogen Bond Donors | 1 | PubChem |
| Predicted Hydrogen Bond Acceptors | 5 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
Synthesis and Characterization
A potential synthetic pathway could start from a commercially available substituted pyridine, followed by nitration and methoxylation or vice versa. For instance, a one-pot synthesis method for a similar compound, 2-hydroxy-5-nitropyridine, involves the nitration of 2-aminopyridine followed by a diazotization reaction.
Spectroscopic Characterization
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Methoxy-5-nitropyridin-2-ol has been identified in public databases. However, based on its structure, the following spectral features would be anticipated:
-
¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups.
-
¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methoxy group.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methoxy group, N=O stretching of the nitro group, and C=C and C-N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 170.03, corresponding to the molecular weight of the compound.
Potential Biological Activity and Experimental Protocols
Nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-neurodegenerative properties. The presence of the nitro group can be crucial for activity, often acting as a bio-reducible moiety. Given the structural similarities to other bioactive molecules, 4-Methoxy-5-nitropyridin-2-ol could be investigated for several biological activities.
In Vitro Cytotoxicity Assessment
A primary screening step for novel compounds is to assess their toxicity against various cell lines.
Table 2: Generalized Protocol for In Vitro Cytotoxicity (MTT Assay)
| Step | Procedure |
| 1. Cell Seeding | Plate cells (e.g., cancer cell lines like HeLa or normal cell lines like HEK293) in 96-well plates and allow them to adhere overnight. |
| 2. Compound Treatment | Treat cells with a range of concentrations of 4-Methoxy-5-nitropyridin-2-ol for 24-72 hours. |
| 3. MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. |
| 4. Formazan Solubilization | Solubilize the formazan crystals formed by viable cells using a suitable solvent (e.g., DMSO). |
| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells. |
| 6. Data Analysis | Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. |
digraph "Cytotoxicity Assay Workflow" { graph [fontname = "Arial", label="Workflow for In Vitro Cytotoxicity Screening", labelloc=t, fontsize=14]; node [fontname = "Arial", shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", color="#34A853"];Start [label="Prepare Cell Culture"]; Treatment [label="Treat with 4-Methoxy-5-nitropyridin-2-ol\n(various concentrations)"]; Incubation [label="Incubate for 24-72h"]; MTT [label="Add MTT Reagent"]; Measure [label="Measure Absorbance"]; Analysis [label="Calculate IC₅₀", color="#EA4335", fillcolor="#F1F3F4"];
Start -> Treatment -> Incubation -> MTT -> Measure -> Analysis; }
Kinase Inhibition Assay
Many pyridine-based compounds are known to be kinase inhibitors, a class of drugs that block the action of protein kinases.
Table 3: Generalized Protocol for Tyrosine Kinase Inhibition Assay
| Step | Procedure |
| 1. Reaction Setup | In a microplate, combine the target tyrosine kinase, a substrate peptide, and various concentrations of 4-Methoxy-5-nitropyridin-2-ol. |
| 2. Initiation | Start the kinase reaction by adding ATP. |
| 3. Incubation | Incubate the reaction mixture at a controlled temperature to allow for phosphorylation of the substrate. |
| 4. Detection | Detect the level of substrate phosphorylation using a specific antibody that recognizes the phosphorylated substrate. This can be done using various methods such as ELISA or fluorescence polarization. |
| 5. Data Analysis | Determine the IC₅₀ value for the inhibition of the kinase activity. |
digraph "Kinase Inhibition Assay Workflow" { graph [fontname = "Arial", label="Workflow for Tyrosine Kinase Inhibition Assay", labelloc=t, fontsize=14]; node [fontname = "Arial", shape=box, style=rounded, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", color="#34A853"];Start [label="Combine Kinase, Substrate,\nand Inhibitor"]; Initiate [label="Add ATP to start reaction"]; Incubate [label="Incubate at 37°C"]; Detect [label="Detect Phosphorylation"]; Analyze [label="Calculate IC₅₀", color="#EA4335", fillcolor="#F1F3F4"];
Start -> Initiate -> Incubate -> Detect -> Analyze; }
Antimicrobial Activity Assay
Heterocyclic compounds are a rich source of antimicrobial agents. The antibacterial and antifungal potential of 4-Methoxy-5-nitropyridin-2-ol could be evaluated using standard microbiology assays.
Table 4: Generalized Protocol for Antibacterial Activity (Broth Microdilution)
| Step | Procedure |
| 1. Preparation | Prepare a serial dilution of 4-Methoxy-5-nitropyridin-2-ol in a 96-well microplate containing bacterial growth medium. |
| 2. Inoculation | Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli). |
| 3. Incubation | Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours. |
| 4. MIC Determination | Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth. |
| 5. MBC Determination (Optional) | To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability. |
Predicted ADMET Properties
In the absence of experimental data, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are valuable for early-stage drug discovery to identify potential liabilities.
Table 5: Predicted ADMET Properties of 4-Methoxy-5-nitropyridin-2-ol
| Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects. |
| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |
| Ames Mutagenicity | Predicted Positive | Potential for mutagenicity, requires experimental validation. |
| Hepatotoxicity | Predicted Positive | Potential for liver toxicity, requires further investigation. |
Note: These are computational predictions and require experimental verification.
Conclusion
4-Methoxy-5-nitropyridin-2-ol is a small molecule with potential for further investigation in drug discovery and materials science. While specific experimental data is currently lacking in the public domain, its chemical structure suggests that it could be a valuable synthetic intermediate and may possess interesting biological activities. The generalized experimental protocols and predictive data presented in this guide offer a framework for initiating research into the properties and applications of this compound. Further experimental studies are necessary to validate these predictions and fully characterize the potential of 4-Methoxy-5-nitropyridin-2-ol.
References
An In-depth Technical Guide to 4-Methoxy-5-nitropyridin-2(1H)-one: Discovery, History, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-5-nitropyridin-2(1H)-one, a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules. The document details its discovery, historical significance as a building block for kinase inhibitors, and provides a detailed experimental protocol for its synthesis. Quantitative data, including physical and spectral properties, are summarized for easy reference. Furthermore, this guide illustrates the synthetic pathway and its role in the broader context of drug discovery through logical workflow diagrams.
Introduction
This compound, also known by its alternative names 2-Hydroxy-4-methoxy-5-nitropyridine and 4-methoxy-5-nitropyridin-2-ol, is a substituted pyridinone derivative. Its chemical structure, featuring a methoxy group, a nitro group, and a pyridinone core, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable scaffold in medicinal chemistry.
The primary significance of this compound lies in its application as a crucial intermediate in the development of potent and selective inhibitors for critical cellular signaling pathways. Notably, it has been utilized in the synthesis of inhibitors for Rho-Kinase (ROCK) and AKT kinase (also known as Protein Kinase B), both of which are key targets in the development of therapeutics for a range of diseases, including hypertension and cancer.[1]
Discovery and Historical Context
The specific discovery of this compound is not documented in a singular, seminal publication. Instead, its emergence is closely tied to the broader exploration of substituted pyridinones as scaffolds in medicinal chemistry. Its significance became particularly apparent in the early 21st century with the drive to develop novel kinase inhibitors.
Key publications from research groups focused on the discovery of ROCK and AKT inhibitors implicitly mark the historical context of this compound's importance. For instance, its use as a precursor in the synthesis of aminofurans as potent AKT kinase inhibitors and in the preparation of Rho-Kinase inhibitors with antihypertensive activity highlights its role in advancing these therapeutic areas.[1] The development of synthetic routes to this intermediate was a necessary step in the structure-activity relationship (SAR) studies that led to the identification of clinical candidates.
The historical timeline of this compound is therefore intertwined with the progression of research into kinase-mediated signaling pathways and the quest for small molecule drugs to modulate these pathways.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₄ |
| Molecular Weight | 170.12 g/mol |
| CAS Number | 607373-82-0 |
| Appearance | Dark Beige to Brown Solid |
| Melting Point | >161°C (decomposes)[1] |
| Boiling Point | 345.7±42.0 °C (Predicted) |
| Density | 1.42±0.1 g/cm³ (Predicted) |
| pKa | 7.12±0.10 (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Very Slightly)[1] |
Spectroscopic Data:
| Spectroscopy | Data |
| ¹H NMR | Predicted shifts would include signals for the methoxy group protons (singlet, ~3.9-4.1 ppm), and two aromatic protons on the pyridinone ring (two doublets or singlets, in the range of 6.0-8.5 ppm), and a broad signal for the N-H proton. |
| ¹³C NMR | Expected peaks would appear for the methoxy carbon (~55-60 ppm), and five carbons of the pyridinone ring, with the carbonyl carbon appearing significantly downfield (>160 ppm) and the carbon bearing the nitro group also being deshielded. Aromatic carbons would be in the range of 100-150 ppm. |
| IR (Infrared) | Characteristic peaks would include N-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2850-3100 cm⁻¹), a strong C=O stretching of the pyridinone (~1650 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and strong N-O stretching from the nitro group (~1350 and 1550 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 171. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (CH₃O), and potentially the carbonyl group (CO). |
Experimental Protocols
The following is a detailed methodology for a key synthesis of this compound.
Synthesis of this compound from 4-Methoxy-3-nitropyridine[1]
This synthetic route involves the nucleophilic hydroxylation of a nitropyridine precursor.
Materials:
-
4-Methoxy-3-nitropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Ammonia (NH₃)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
To a 1 L flask, add 250 mL of anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Carefully add 100-150 mL of concentrated ammonia to the cooled THF.
-
Add 22.5 g (200 mmol) of solid potassium tert-butoxide to the THF/ammonia mixture and stir vigorously for 10 minutes until complete dissolution.
-
In a separate 500 mL flask, dissolve 12.3 g (80 mmol) of 4-methoxy-3-nitropyridine in 100 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.
-
To the solution of 4-methoxy-3-nitropyridine, add 16 mL (88 mmol) of tert-butyl hydroperoxide.
-
Slowly add the t-BuOOH/THF solution of the nitropyridine to the ammonia solution at -78 °C using a dropping funnel over a period of 20 minutes.
-
After the addition is complete, slowly warm the reaction mixture to -40 °C and continue stirring at this temperature for 1 hour.
-
Quench the reaction by adding 20 mL of saturated ammonium chloride solution and then remove the cooling bath.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Collect the resulting precipitate by filtration and dry it under vacuum to yield the product as a tan solid.
Expected Yield: Approximately 9.5 g (70%).
Analysis: The product can be analyzed by LC/MS, which should show a single major component with an m/z of 171 [M+H]⁺.
Signaling Pathways and Logical Relationships
This compound serves as a foundational scaffold for synthesizing inhibitors that target key signaling pathways implicated in various diseases. The following diagrams illustrate the synthetic workflow and the targeted biological pathways.
Caption: Synthetic workflow from starting materials to kinase inhibitors.
The inhibitors synthesized from this compound modulate the activity of Rho-Kinase and AKT Kinase. These kinases are central components of intracellular signaling cascades that regulate fundamental cellular processes.
Caption: Targeted signaling pathways for derived inhibitors.
Conclusion
This compound is a pivotal chemical entity in modern medicinal chemistry. While its discovery is not attributable to a single event, its history is firmly rooted in the development of targeted therapies, particularly kinase inhibitors. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further research and development. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new therapeutic agents for a multitude of diseases. This guide serves as a foundational resource for researchers aiming to leverage the synthetic utility of this important molecule.
References
In-Depth Technical Guide: Reactivity and Stability of 4-Methoxy-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-5-nitropyridin-2(1H)-one is a key intermediate in the synthesis of various pharmacologically active molecules, including Rho-Kinase and AKT kinase inhibitors.[1] Understanding its chemical reactivity and stability is crucial for optimizing synthetic routes, ensuring drug substance and product quality, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the anticipated reactivity and stability of this compound based on established chemical principles. It includes detailed, illustrative experimental protocols for assessing its stability under various stress conditions, summarizes expected quantitative data in structured tables, and provides visualizations of potential reaction and degradation pathways.
Chemical and Physical Properties
This compound, also known as 2-Hydroxy-4-methoxy-5-nitropyridine, is a heterocyclic compound with the molecular formula C₆H₆N₂O₄ and a molecular weight of approximately 170.12 g/mol .[1][2]
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₄ | [1][2] |
| Molecular Weight | 170.12 g/mol | [1][2] |
| Synonyms | 2-Hydroxy-4-methoxy-5-nitropyridine, 4-Methoxy-5-nitropyridin-2-ol | [1][3][4] |
| Appearance | Likely a solid | [5] |
| Storage | Recommended storage at 2-8°C in a refrigerator. | [6] |
Expected Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing nitro group (-NO₂), the electron-donating methoxy group (-OCH₃), and the pyridinone ring. The nitro group strongly deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). The pyridinone tautomerism (keto-enol) also influences its reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring, further activated by the nitro group, is susceptible to attack by nucleophiles. The methoxy group is a potential leaving group in SNAr reactions.
Caption: Proposed SNAr pathway for this compound.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, PtO₂) or metals in acidic media (e.g., Fe/HCl, Sn/HCl). This transformation is fundamental in the synthesis of many pharmaceutical derivatives.
Caption: Reduction of the nitro group to form the corresponding amine.
Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][7][8][9] The following sections outline potential degradation pathways and illustrative protocols.
General Experimental Workflow for Stability Studies
Caption: General workflow for forced degradation studies.
Hydrolytic Stability (Acidic and Basic Conditions)
Expected Degradation: Under acidic conditions, the methoxy group may undergo hydrolysis to yield 4-hydroxy-5-nitropyridin-2(1H)-one. In strongly basic conditions, decomposition of the ring system or other complex reactions might occur.
Caption: Potential hydrolytic degradation pathways.
Illustrative Experimental Protocol for Hydrolytic Stability:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Control: Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate all solutions at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH.
-
For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC-UV/MS method.
-
Table of Expected Quantitative Data (Hydrolytic Stability):
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Area of Major Degradant |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.5 | |
| 4 | 90.5 | 9.1 | |
| 8 | 82.1 | 17.3 | |
| 24 | 65.4 | 33.8 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 |
| 2 | 98.1 | 1.5 | |
| 4 | 96.3 | 3.2 | |
| 8 | 92.8 | 6.5 | |
| 24 | 85.7 | 13.4 |
Oxidative Stability
Expected Degradation: The pyridinone ring and the methoxy group could be susceptible to oxidation, potentially leading to N-oxides or demethylation.
Illustrative Experimental Protocol for Oxidative Stability:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of the compound.
-
Use 3% hydrogen peroxide (H₂O₂) as the oxidizing agent.
-
-
Stress Conditions:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature and collect samples at specified time points.
-
-
Sample Analysis:
-
Dilute samples with the mobile phase and analyze by HPLC-UV/MS.
-
Table of Expected Quantitative Data (Oxidative Stability):
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Area of Major Degradant(s) |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 |
| 2 | 97.8 | 1.9 | |
| 8 | 93.2 | 6.1 | |
| 24 | 88.5 | 10.8 |
Photostability
Expected Degradation: The nitroaromatic system can be susceptible to photolytic reactions, which may involve complex rearrangements or reductions.
Illustrative Experimental Protocol for Photostability:
-
Sample Preparation:
-
Place a thin layer of the solid drug substance in a petri dish.
-
Prepare a 1 mg/mL solution of the compound in a quartz cuvette.
-
-
Stress Conditions:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain a control sample protected from light.
-
-
Sample Analysis:
-
For the solid sample, dissolve a known amount in a suitable solvent.
-
Analyze both solid and solution samples by HPLC-UV/MS and compare with the control.
-
Table of Expected Quantitative Data (Photostability):
| Sample Type | Exposure | % Assay of Parent Compound | % Area of Major Degradant |
| Solid | Control | 100.0 | 0.0 |
| Exposed | 98.5 | 1.2 | |
| Solution | Control | 100.0 | 0.0 |
| Exposed | 92.1 | 7.5 |
Thermal Stability
Expected Degradation: High temperatures can lead to decomposition, potentially involving the nitro group or the overall ring structure.
Illustrative Experimental Protocol for Thermal Stability:
-
Sample Preparation:
-
Place the solid drug substance in a vial.
-
-
Stress Conditions:
-
Expose the sample to elevated temperatures (e.g., 80°C) in a controlled oven for a specified period (e.g., 7 days).
-
-
Sample Analysis:
-
Dissolve a known amount of the stressed and a control sample in a solvent and analyze by HPLC-UV/MS.
-
Table of Expected Quantitative Data (Thermal Stability):
| Stress Condition | Time (days) | % Assay of Parent Compound | % Area of Major Degradant |
| 80°C, Solid | 0 | 100.0 | 0.0 |
| 7 | 99.2 | 0.5 |
Conclusion
While specific experimental data on the reactivity and stability of this compound is not extensively available in public literature, this guide provides a robust framework for its investigation based on fundamental chemical principles. The proposed reactivity patterns, degradation pathways, and detailed experimental protocols offer a solid starting point for researchers in process development, formulation, and analytical sciences. The illustrative data tables and diagrams serve to guide the design and interpretation of such studies, ultimately contributing to the development of safe and effective medicines. It is imperative that these proposed studies are conducted to generate actual data for this important synthetic intermediate.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-5-nitro-1H-pyridin-2-one | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Rho-Kinase (ROCK) Inhibitors Utilizing 4-Methoxy-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[1] They are downstream effectors of the small GTPase RhoA and play a pivotal role in cellular processes such as contraction, motility, adhesion, and proliferation. Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous disorders, including hypertension, glaucoma, erectile dysfunction, and cancer metastasis, making ROCK a compelling therapeutic target.
This document provides detailed application notes and protocols for the synthesis of potent Rho-Kinase inhibitors. While direct literature detailing the use of 4-Methoxy-5-nitropyridin-2(1H)-one is not extensively available, its tautomer, 2-Hydroxy-4-methoxy-5-nitropyridine, has been cited as a precursor in the synthesis of ROCK inhibitors. The protocols provided herein are based on the synthesis of structurally related dihydropyridinone-based ROCK inhibitors, which represent a viable synthetic route employing similar chemical principles.
Rho-Kinase Signaling Pathway
The activation of ROCK is initiated by extracellular signals that bind to G protein-coupled receptors (GPCRs), leading to the activation of RhoA. GTP-bound RhoA then directly interacts with and activates ROCK. Activated ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) phosphatase (MLCP), thereby inhibiting its activity. This leads to an increase in phosphorylated MLC, which promotes the assembly of actin-myosin filaments and subsequent cellular contraction and motility.
Caption: The Rho/ROCK signaling pathway leading to cellular contraction.
Data Presentation: Biological Activity of Dihydropyridinone-Based ROCK Inhibitors
The following table summarizes the in vitro biological activity of a series of dihydropyridinone indazole amide ROCK inhibitors, which are structurally analogous to compounds that could be synthesized from this compound.
| Compound | R¹ Group | ROCK1 IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity (PKA/ROCK1) |
| 1 | 4-Fluorophenyl | 10 | >10,000 | >1000 |
| 2 | Phenyl | 12 | >10,000 | >833 |
| 3 | 4-Chlorophenyl | 8 | >10,000 | >1250 |
| 4 | 4-(Trifluoromethyl)phenyl | 1 | >10,000 | >10000 |
Data extracted from Goodman, K. B., et al. J. Med. Chem. 2007, 50 (1), 6–9.[1][2]
Experimental Protocols
The following protocols describe the synthesis of dihydropyridinone indazole amides, which serve as a representative example for the application of pyridinone-based scaffolds in ROCK inhibitor development.
Synthesis of Dihydropyridone Core (Compound 7)
A key intermediate in the synthesis of these ROCK inhibitors is the dihydropyridone carboxylic acid.
Caption: Synthetic workflow for dihydropyridone-based ROCK inhibitors.
Protocol 1: Synthesis of 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, 3-ethyl ester, 5-methyl ester (Representative Dihydropyridone Ester)
-
To a solution of methyl acetoacetate (1.16 g, 10 mmol) in isopropanol (20 mL) is added 4-fluorobenzaldehyde (1.24 g, 10 mmol) and ethyl 3-aminocrotonate (1.29 g, 10 mmol).
-
The reaction mixture is heated to reflux for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired dihydropyridone ester.
Protocol 2: Synthesis of 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (Representative Dihydropyridone Acid)
-
The dihydropyridone ester (from Protocol 1) is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1, 20 mL).
-
Lithium hydroxide (LiOH) monohydrate (0.84 g, 20 mmol) is added to the solution.
-
The reaction mixture is stirred at 60°C for 4 hours.
-
After cooling, the THF is removed under reduced pressure.
-
The aqueous solution is acidified to pH 3-4 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the dihydropyridone carboxylic acid.
Protocol 3: Amide Coupling to form the Final ROCK Inhibitor
-
To a solution of the dihydropyridone carboxylic acid (from Protocol 2, 1.0 mmol) in dimethylformamide (DMF, 10 mL) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol), 1-hydroxybenzotriazole (HOBt, 1.2 mmol), and triethylamine (2.5 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The desired indazole amine (1.0 mmol) is added, and the reaction is stirred at room temperature for 16 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to give the final dihydropyridone indazole amide ROCK inhibitor.
In Vitro Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against ROCK1 and other kinases can be determined using a standard in vitro kinase assay.
Materials:
-
Recombinant human ROCK1 kinase domain
-
PKA (Protein Kinase A) for selectivity screening
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, MBP, and the respective kinase (ROCK1 or PKA).
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (no inhibitor) should be included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The pyridinone scaffold serves as a valuable starting point for the development of potent and selective Rho-Kinase inhibitors. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for researchers to synthesize and characterize novel ROCK inhibitors derived from precursors such as this compound. The provided data on dihydropyridinone-based inhibitors demonstrates the potential of this chemical class to achieve high potency and selectivity, which are critical attributes for the development of effective therapeutic agents targeting the Rho/ROCK pathway.
References
Application Notes and Protocols: 4-Methoxy-5-nitropyridin-2(1H)-one as a Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-5-nitropyridin-2(1H)-one, also known as 2-hydroxy-4-methoxy-5-nitropyridine, is a versatile heterocyclic building block crucial in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a methoxy group, a nitro group, and a pyridinone core, provides multiple reaction sites for chemical modification. This intermediate is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. These application notes provide detailed protocols for the synthesis of this compound and its elaboration into precursors for potent Rho-kinase (ROCK) and AKT kinase inhibitors, two significant targets in modern drug discovery.
Key Applications
The strategic placement of functional groups on the this compound scaffold makes it an ideal starting material for the synthesis of kinase inhibitors. The nitro group can be readily reduced to an amine, which then serves as a key handle for the introduction of various side chains to modulate potency and selectivity. The pyridinone core itself can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.
Specifically, this intermediate is utilized in the preparation of:
-
Rho-Kinase (ROCK) Inhibitors: These inhibitors have shown therapeutic potential in cardiovascular diseases, glaucoma, and neuronal regeneration.[1][2][3][4]
-
AKT Kinase Inhibitors: As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a prime target for cancer therapy.[5][6][7][8][9]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₄ | [10] |
| Molecular Weight | 170.12 g/mol | [10] |
| Appearance | Dark Beige to Brown Solid | [10] |
| Melting Point | >161 °C (decomposes) | [10] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [10] |
| ¹H NMR (DMSO-d₆) | δ 12.63 (s, 1H), 8.65 (d, 1H), 8.10-8.14 (q, 1H), 6.41-6.43 (d, 1H) | [11] |
| LC/MS (m/z) | 171 [M+H]⁺ | [10] |
Table 2: Biological Activity of Kinase Inhibitors Derived from Pyridinone and Related Scaffolds
| Inhibitor Class | Target Kinase | Scaffold | IC₅₀ (nM) | Reference |
| ROCK Inhibitor | ROCK II | 4-Aryl-thiazole-2-amine | 20 | [12] |
| ROCK Inhibitor | ROCK-1/2 | Y-27632 | 140-300 | [1] |
| ROCK Inhibitor | ROCK-1/2 | Fasudil | 47-76 | [1] |
| AKT Inhibitor | AKT1 | Oxindole-pyridine | 0.17 | [13] |
| AKT Inhibitor | AKT1/2 | AKT-IN-5 | 450/400 | [7] |
| AKT Inhibitor | AKT1 | Indolo[2,3-b]carbazole | <10 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-methoxy-3-nitropyridine.
Materials:
-
4-Methoxy-3-nitropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated Ammonia (NH₃)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
To a 1 L flask, add 250 mL of anhydrous THF and cool to -78 °C.
-
Carefully add 100-150 mL of concentrated ammonia to the cooled THF.
-
Add solid potassium tert-butoxide (22.5 g, 200 mmol) to the ammonia/THF solution and stir vigorously for 10 minutes until fully dissolved.
-
In a separate 500 mL flask, dissolve 4-methoxy-3-nitropyridine (12.3 g, 80 mmol) in 100 mL of anhydrous THF and cool to 0 °C.
-
To this solution, add tert-butyl hydroperoxide (16 mL, 88 mmol).
-
Slowly add the t-BuOOH/THF solution to the ammonia solution at -78 °C over a period of 20 minutes using a dropping funnel.
-
Slowly warm the reaction mixture to -40 °C and stir at this temperature for 1 hour.
-
Quench the reaction by adding 20 mL of saturated NH₄Cl solution.
-
Remove the cooling bath and allow the reaction mixture to stir overnight at room temperature.
-
Collect the resulting precipitate by filtration and dry under vacuum to yield this compound as a tan solid.[10]
Protocol 2: Reduction of the Nitro Group to Synthesize 5-Amino-4-methoxypyridin-2(1H)-one
This protocol describes the reduction of the nitro group of this compound to the corresponding amine, a key step for further derivatization. This procedure is adapted from the reduction of a similar nitro-N-oxide pyridine derivative.[14][15]
Materials:
-
This compound
-
Methanol
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%) or Platinum-based catalyst (e.g., 1% Pt + 2% V on carbon powder)[15]
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a pressure reactor, suspend this compound in methanol.
-
Carefully add the Pd/C or platinum-based catalyst to the suspension under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-7 bar).[14]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 25-30 °C) for 10-30 hours.[14]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC/MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-4-methoxypyridin-2(1H)-one, which can be used in the next step without further purification or purified by recrystallization.
Protocol 3: General Scheme for the Synthesis of Kinase Inhibitors
The synthesized 5-Amino-4-methoxypyridin-2(1H)-one can be further elaborated to target kinase inhibitors through various coupling reactions. A general workflow is presented below.
Step 1: Amide Coupling or Suzuki Coupling
-
Amide Coupling: React the amino group of 5-Amino-4-methoxypyridin-2(1H)-one with a suitable carboxylic acid or acid chloride in the presence of a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF, DCM).
-
Suzuki Coupling: If the desired scaffold requires a carbon-carbon bond formation, the pyridinone ring can be functionalized with a halide (e.g., bromine) and then subjected to a Suzuki coupling reaction with a boronic acid derivative in the presence of a palladium catalyst and a base.
Step 2: Further Derivatization (if necessary)
-
The coupled product can be further modified to introduce additional functionalities to optimize the pharmacological properties of the final inhibitor.
Step 3: Purification
-
The final compound is typically purified using techniques such as column chromatography on silica gel or preparative HPLC.
Step 4: Characterization
-
The structure and purity of the final kinase inhibitor are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
References
- 1. The Role of Rho Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the studies of roles of Rho/Rho-kinase in diseases and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Rho Kinase Inhibitors in Corneal Disease: A Systematic Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminofurazans as potent inhibitors of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-NITRO-2-HYDROXY-4-METHOXYPYRIDINE | 607373-82-0 [chemicalbook.com]
- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 12. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 15. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Nitration of Pyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the nitration of pyridinone derivatives, key intermediates in the synthesis of various pharmaceuticals. The following sections outline established methods for direct nitration of 2-pyridones, nitration via pyridine-N-oxide intermediates, and a modern approach for meta-nitration, offering a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
Pyridinone scaffolds are prevalent in a wide array of biologically active compounds. The introduction of a nitro group onto the pyridinone ring serves as a crucial step in the functionalization of these heterocycles, enabling further synthetic transformations to generate diverse molecular libraries for drug discovery. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions. Furthermore, the strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the molecule and activate the ring for nucleophilic aromatic substitution reactions.[1] This document details three primary methods for the nitration of pyridinone and related pyridine derivatives, providing experimental protocols, quantitative data, and visual workflows to aid in experimental design and execution.
Methods Overview
Three distinct methods for the nitration of pyridinone and related pyridine derivatives are presented:
-
Direct Nitration of 2-Pyridone: This method involves the direct electrophilic nitration of the 2-pyridone ring. The regioselectivity of this reaction is highly dependent on the acidity of the reaction medium, yielding either 3-nitro-2-pyridone or 5-nitro-2-pyridone.[2][3]
-
Nitration of Pyridine-N-Oxide: A classic and effective method to activate the pyridine ring towards electrophilic substitution. The N-oxide is first synthesized and then nitrated to produce the 4-nitro derivative.
-
meta-Nitration via Dearomatization-Rearomatization: A contemporary strategy for the regioselective introduction of a nitro group at the meta-position of a pyridine ring, a challenging transformation to achieve directly.[4]
Data Presentation
The following tables summarize the quantitative data for the different nitration methods, allowing for easy comparison of reaction conditions and yields.
Table 1: Direct Nitration of 2-Pyridone
| Product | Nitrating Agent | Solvent/Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitro-2-pyridone | HNO₃ | Acetic Anhydride | Not specified | Not specified | High | [2][3] |
| 5-Nitro-2-pyridone | HNO₃ | Concentrated H₂SO₄ | Not specified | Not specified | High | [2][3] |
Table 2: Nitration of Pyridine-N-Oxide
| Starting Material | Product | Nitrating Agent | Solvent/Medium | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine-N-Oxide | 4-Nitropyridine-N-Oxide | Fuming HNO₃ / Concentrated H₂SO₄ | Neat | 125-130 | 3 | ~42 |
Table 3: meta-Nitration of 2-Arylpyridines via Dearomatization-Rearomatization
| Starting Pyridine | Product | Nitrating System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Phenyl-5-nitropyridine | t-BuONO, TEMPO | Toluene | 70 | 24-36 | 87 | [4] |
| 2-(4-Methoxyphenyl)pyridine | 2-(4-Methoxyphenyl)-5-nitropyridine | t-BuONO, TEMPO | Toluene | 70 | 24-36 | 85 | [4] |
| 2-(4-Chlorophenyl)pyridine | 2-(4-Chlorophenyl)-5-nitropyridine | t-BuONO, TEMPO | Toluene | 70 | 24-36 | 78 | [4] |
Experimental Protocols
Protocol 1: Direct Nitration of 2-Pyridone
This protocol describes the general procedure for the regioselective nitration of 2-pyridone. The choice of solvent and acid catalyst determines the position of nitration.
A. Synthesis of 3-Nitro-2-pyridone (Low Acidity Conditions)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pyridone in a minimal amount of acetic anhydride.
-
Addition of Nitrating Agent: Cool the flask in an ice bath. Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture into ice water. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
B. Synthesis of 5-Nitro-2-pyridone (High Acidity Conditions)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pyridone in concentrated sulfuric acid.
-
Addition of Nitrating Agent: Cool the flask in an ice bath. Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.
Protocol 2: Synthesis of 4-Nitropyridine-N-Oxide
This protocol details the nitration of pyridine-N-oxide.
-
Preparation of the Nitrating Mixture: In a flask, cool concentrated sulfuric acid in an ice bath. Slowly add fuming nitric acid with stirring.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, place pyridine-N-oxide.
-
Addition of Nitrating Agent: Heat the pyridine-N-oxide to 60 °C. Add the prepared nitrating mixture dropwise over 30 minutes. The temperature will initially drop.
-
Reaction: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate.
-
Purification: Collect the solid by filtration. Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization from acetone.
Protocol 3: meta-Nitration of 2-Arylpyridines via Dearomatization-Rearomatization
This protocol describes a modern method for the C5-nitration of 2-arylpyridines.[4]
-
Reaction Setup: In a sealed tube, combine the 2-arylpyridine, tert-butyl nitrite (t-BuONO), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in toluene.
-
Reaction: Heat the mixture at 70 °C for 24-36 hours.
-
Rearomatization: After cooling to room temperature, add a solution of hydrochloric acid (e.g., 6 M) in a suitable solvent like acetonitrile.
-
Reaction: Heat the mixture at 70 °C until the rearomatization is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a suitable base. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Regioselectivity in 2-Pyridone Nitration
Caption: Regioselectivity of 2-Pyridone Nitration.
Experimental Workflow for meta-Nitration of 2-Arylpyridines
Caption: Workflow for meta-Nitration of 2-Arylpyridines.
References
- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Screening 4-Methoxy-5-nitropyridin-2(1H)-one as a Potential AKT Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT, also known as Protein Kinase B (PKB), is a pivotal mediator in the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell proliferation, survival, growth, and metabolism.[1][2][3] Dysregulation and hyperactivation of this pathway are frequently observed in various human cancers, making AKT a significant target for anticancer therapeutics.[2][4][5] The development of specific AKT inhibitors is, therefore, a major focus in cancer therapy research.[2]
This document provides detailed application notes and protocols for the screening and evaluation of 4-Methoxy-5-nitropyridin-2(1H)-one as a potential inhibitor of AKT kinase. This compound has been identified as a building block used in the preparation of aminofurans, which act as potent inhibitors of AKT kinase.[6] The following sections outline the presumed mechanism of action, standardized experimental protocols for in vitro and cell-based screening assays, and templates for data presentation to guide researchers in assessing the inhibitory potential of this compound.
Putative Mechanism of Action
While the specific mechanism of this compound as a direct AKT inhibitor is not yet detailed in the provided literature, it is used in the synthesis of compounds that are potent AKT kinase inhibitors.[6] These inhibitors can function through various mechanisms, such as being ATP-competitive, allosteric, or uncompetitive inhibitors. A common approach for novel small molecules is to target the ATP-binding pocket within the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates and inhibiting the pro-survival and pro-proliferative signals of the pathway.[1] The primary signaling cascade affected is the PI3K/AKT/mTOR pathway.[1]
Data Presentation: Quantitative Summary of In Vitro and Cellular Activity
The following tables are templates for summarizing the key quantitative data from in vitro and cellular experiments with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| AKT1 | e.g., 50 | Cell-free kinase assay |
| AKT2 | e.g., 75 | Cell-free kinase assay |
| AKT3 | e.g., 60 | Cell-free kinase assay |
| PI3Kα | e.g., >10,000 | Cell-free kinase assay |
| PDK1 | e.g., >10,000 | Cell-free kinase assay |
| mTOR | e.g., >8,000 | Cell-free kinase assay |
Note: The IC₅₀ values are placeholders and should be replaced with experimental data.
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Pathway Alteration | GI₅₀ (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | e.g., 1.5 |
| PC-3 | Prostate Cancer | PTEN Null | e.g., 2.8 |
| U-87 MG | Glioblastoma | PTEN Mutant | e.g., 3.1 |
Note: The GI₅₀ values are placeholders and should be replaced with experimental data.
Signaling Pathway and Experimental Workflow
Caption: The PI3K/AKT signaling pathway and the potential inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of potential AKT inhibitors.
Experimental Protocols
In Vitro Kinase Assay (IC₅₀ Determination)
This protocol is designed to quantify the potency of this compound against purified AKT kinase isoforms.[7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant active AKT1, AKT2, and AKT3 enzymes.
Materials:
-
Recombinant active AKT1, AKT2, and AKT3 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7][8]
-
Peptide substrate for AKT (e.g., GSK-3 fusion protein)[7]
-
ATP
-
This compound at various concentrations
-
384-well plates[7]
Procedure:
-
In a 384-well plate, add the kinase buffer.[7]
-
Add the test compound at a range of concentrations.
-
Add the recombinant AKT isoform to each well.[7]
-
Add the AKT peptide substrate.[7]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1][7]
-
Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.[1][7]
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (GI₅₀ Determination)
This protocol measures the effect of the test compound on the proliferation of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in selected cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, U-87 MG)
-
Complete growth medium
-
96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Microplate reader
Procedure (using CellTiter-Glo®):
-
Seed cells into 96-well plates at a density of 3,000-8,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Add 100 µL of the compound dilutions or vehicle control to the appropriate wells.[1]
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[1]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a plate reader.[1]
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value.
Western Blot Analysis for Target Engagement
This protocol is used to assess the inhibition of AKT phosphorylation and its downstream targets in cells treated with the test compound.
Objective: To determine if this compound inhibits the phosphorylation of AKT (at Ser473 and Thr308) and downstream effectors like GSK3β or PRAS40.
Materials:
-
Cancer cell lines
-
6-well plates
-
Serum-free medium
-
Growth factor (e.g., IGF-1)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-AKT Ser473, anti-p-AKT Thr308, anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[1]
-
Serum-starve the cells for 16-24 hours.[1]
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 2 hours.[1]
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the AKT pathway.[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.[1]
-
Analyze the band intensities to assess the inhibition of phosphorylation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxy-5-nitro-1H-pyridin-2-one | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Application Notes and Protocols: 4-Methoxy-5-nitropyridin-2(1H)-one in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the fragment, 4-Methoxy-5-nitropyridin-2(1H)-one, in fragment-based drug discovery (FBDD). This document outlines its potential as a starting point for the development of potent kinase inhibitors, with a focus on Rho-Kinase (ROCK) and AKT kinase. Detailed protocols for primary screening and hit validation are provided to guide researchers in their drug discovery efforts.
Introduction to this compound
This compound, a pyridinone derivative, is a valuable fragment for FBDD campaigns targeting the kinase family. The pyridin-2(1H)-one scaffold is recognized as a "privileged" structure, known to interact with the hinge region of kinases, a critical area for ATP binding.[1] The methoxy and nitro groups provide vectors for chemical elaboration, allowing for the optimization of fragment hits into potent and selective lead compounds. This fragment has been identified as a precursor in the synthesis of inhibitors for both Rho-Kinase (ROCK) and AKT kinase, making it a promising starting point for targeting these key enzymes involved in various disease pathologies.[2]
Target Rationale: ROCK and AKT Kinases
Rho-Kinase (ROCK): ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[3] Their signaling pathway is involved in processes such as cell adhesion, motility, and contraction. Dysregulation of ROCK signaling is implicated in various cardiovascular diseases, cancer, and glaucoma.
AKT Kinase (Protein Kinase B): AKT is a serine/threonine kinase that is a central node in a signaling pathway that promotes cell survival, growth, and proliferation.[4] Aberrant activation of the PI3K/AKT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Data Presentation: Representative Binding Data
While specific binding data for this compound against ROCK and AKT kinases is not publicly available, the following table presents representative data for a related pyridin-2(1H)-one scaffold targeting Tropomyosin receptor kinase (TRK), demonstrating the potential of this chemical class to achieve high potency.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (IC50, nM) |
| 14q | TRKA | 1.2 | 8.9 (KM12 cells) |
| 14q | TRKB | 0.9 | - |
| 14q | TRKC | 1.5 | - |
Data adapted from a study on pyridin-2(1H)-one analogues as potent TRK inhibitors for cancer treatment.[5]
Signaling Pathways
Below are diagrams illustrating the signaling pathways for ROCK and AKT kinases.
Caption: Rho-Kinase (ROCK) Signaling Pathway.
Caption: PI3K/AKT Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of a fragment screening campaign.
Caption: Fragment-Based Drug Discovery Workflow.
Experimental Protocols
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][7]
Objective: To identify fragments that bind to the target kinase.
Materials:
-
Biacore system (or equivalent SPR instrument)[8]
-
CM5 sensor chip[8]
-
Target kinase (ROCK or AKT)
-
This compound and fragment library dissolved in 100% DMSO
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Amine coupling kit (EDC, NHS, Ethanolamine)
Protocol:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Protein Immobilization: Inject the target kinase (diluted in immobilization buffer to 20-50 µg/mL) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units).
-
Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.
-
Fragment Screening:
-
Prepare fragment solutions in running buffer containing a final DMSO concentration matched to the running buffer (typically 1-5%).
-
Inject fragments at a concentration range of 100-500 µM over the sensor surface.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface signal and buffer injection signal from the analyte binding signal.
-
Identify hits based on a response significantly above the background noise.
-
Determine the binding affinity (KD) for confirmed hits by titrating a range of fragment concentrations.
-
Primary Screening: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF measures the thermal stability of a protein by monitoring changes in fluorescence as the temperature increases.[9][10] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Objective: To identify fragments that stabilize the target kinase upon binding.
Materials:
-
Real-time PCR instrument capable of fluorescence detection
-
96- or 384-well PCR plates
-
Target kinase
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound and fragment library in DMSO
Protocol:
-
Reaction Setup: In each well of a PCR plate, prepare a final volume of 20-25 µL containing:
-
Target kinase (final concentration 2-5 µM)
-
SYPRO Orange dye (final concentration 5x)
-
Fragment (final concentration 100-500 µM)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Ensure the final DMSO concentration is consistent across all wells (typically 1-5%).
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment indicates a potential hit.
-
Hit Validation: Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful technique for detecting the binding of small molecules to large protein targets.[11][12] It relies on the transfer of saturation from the protein to a bound ligand.
Objective: To confirm the binding of fragment hits to the target kinase and to obtain structural information about the binding epitope.
Materials:
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe
-
Target kinase
-
Fragment hits
-
Deuterated buffer (e.g., 50 mM Tris-d11, pD 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Prepare a sample containing the target kinase (10-50 µM) and the fragment (0.5-2 mM) in deuterated buffer.
-
Prepare a control sample containing only the fragment.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the control sample.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves two experiments: one with on-resonance saturation of the protein (e.g., at -1 ppm) and one with off-resonance saturation (e.g., at 40 ppm).
-
The STD spectrum is the difference between the on-resonance and off-resonance spectra.
-
-
Data Analysis:
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The relative intensities of the STD signals can provide information about which parts of the fragment are most critical for binding (the binding epitope).
-
Structural Characterization: X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is invaluable for structure-based drug design.[13]
Objective: To determine the three-dimensional structure of the target kinase in complex with a fragment hit.
Materials:
-
Purified and highly concentrated target kinase
-
Fragment hits
-
Crystallization screens and reagents
-
X-ray diffraction equipment (in-house or synchrotron source)
Protocol:
-
Crystal Growth:
-
Screen for crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.
-
Once initial crystals are obtained, optimize the conditions to produce diffraction-quality crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals to a solution containing the fragment (typically 1-10 mM) and incubate for a period ranging from minutes to hours.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on the X-ray diffractometer and collect a complete diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement if a model of the protein is available.
-
Build the fragment into the electron density map and refine the structure.
-
-
Analysis:
-
Analyze the binding mode of the fragment, identifying key interactions with the protein. This information will guide the subsequent hit-to-lead optimization process.
-
Biochemical Assay: Kinase Activity Assay
Biochemical assays are essential to confirm that fragment binding translates into functional inhibition of the kinase.
Objective: To determine the inhibitory potency (e.g., IC50) of fragment hits against the target kinase.
Protocol for a Generic Kinase Assay (e.g., for ROCK or AKT): [14][15]
-
Reaction Setup: In a 96- or 384-well plate, combine:
-
Target kinase
-
Kinase buffer
-
Varying concentrations of the fragment inhibitor
-
A specific peptide substrate for the kinase
-
-
Initiate Reaction: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Antibody-based detection: Using a phospho-specific antibody in an ELISA-like format.
-
Luminescence-based detection: Using a system that measures the amount of ATP consumed (e.g., ADP-Glo).
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. 4-Methoxy-5-nitro-1H-pyridin-2-one | CymitQuimica [cymitquimica.com]
- 3. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 11. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt/PKB kinase assay [whitelabs.org]
- 15. promega.com [promega.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one, a valuable intermediate in medicinal chemistry and drug development. Two primary synthetic routes are presented. The first is a highly efficient two-step process commencing with the commercially available precursor, 4-methoxy-3-nitropyridine. The second, an alternative pathway, involves the direct nitration of 4-methoxypyridin-2(1H)-one. The protocols have been developed with a focus on scalability, safety, and high purity of the final product, making them suitable for laboratory and pilot-plant scale production.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility is particularly noted in the preparation of Rho-Kinase inhibitors, which have shown potential in treating hypertension, and in the synthesis of aminofurans as potent inhibitors of AKT kinase.[1] The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note outlines two robust synthetic strategies to obtain this compound, with detailed experimental procedures and quantitative data to facilitate reproduction and scale-up.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are described.
Route 1: From 4-Methoxy-3-nitropyridine
This is the recommended and more detailed route, involving the direct conversion of 4-methoxy-3-nitropyridine to the target molecule. This pathway is advantageous due to its high yield and straightforward procedure. The precursor, 4-methoxy-3-nitropyridine, can be synthesized from commercially available 4-chloropyridine in two steps: methoxylation followed by nitration.
Route 2: Direct Nitration of 4-Methoxypyridin-2(1H)-one
This alternative route involves the direct nitration of 4-methoxypyridin-2(1H)-one. While conceptually simpler, this method requires careful control of reaction conditions to ensure regioselectivity and avoid side products.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Synthesis of 4-Methoxy-3-nitropyridine (Precursor for Route 1)
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Methoxylation | 4-Chloropyridine HCl | Sodium Methoxide | Methanol | Reflux | 4 | ~95 |
| 1b | Nitration | 4-Methoxypyridine | Nitric Acid, Sulfuric Acid | - | 110 | 2 | 86 |
Table 2: Synthesis of this compound (Route 1)
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | Hydroxylation | 4-Methoxy-3-nitropyridine | t-BuOK, t-BuOOH, NH3 | THF | -78 to -40 | 1 | 70 |
Table 3: Synthesis of this compound (Route 2)
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3 | Nitration | 4-Methoxypyridin-2(1H)-one | Nitric Acid, Sulfuric Acid | - | Not specified | Not specified | Not specified |
Note: Detailed quantitative data for Route 2 is not as readily available in the literature and would require optimization.
Experimental Protocols
Route 1: Synthesis from 4-Methoxy-3-nitropyridine
This route is presented as a three-step process starting from 4-chloropyridine hydrochloride.
Step 1a: Synthesis of 4-Methoxypyridine
-
Materials: 4-Chloropyridine hydrochloride, Sodium methoxide, Methanol.
-
Procedure:
-
To a solution of sodium methoxide in methanol, add 4-chloropyridine hydrochloride portion-wise.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 4-methoxypyridine.
-
Step 1b: Synthesis of 4-Methoxy-3-nitropyridine
-
Materials: 4-Methoxypyridine, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
To a stirred mixture of concentrated sulfuric acid, add 4-methoxypyridine slowly, maintaining the temperature below 40°C.
-
Cool the mixture to 0-5°C in an ice bath.
-
Add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 110°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-3-nitropyridine.
-
Step 2: Synthesis of this compound
-
Materials: 4-Methoxy-3-nitropyridine, Anhydrous Tetrahydrofuran (THF), Concentrated Ammonia solution, Potassium tert-butoxide (t-BuOK), tert-Butyl hydroperoxide (t-BuOOH), Saturated Ammonium Chloride solution.
-
Procedure:
-
To a 1 L flask containing 250 mL of anhydrous THF, cool to -78°C using a dry ice/acetone bath.
-
Add 100-150 mL of concentrated ammonia solution to the cooled THF.
-
Add solid potassium tert-butoxide (22.5 g, 200 mmol) to the ammonia/THF mixture and stir vigorously for 10 minutes until fully dissolved.
-
In a separate 500 mL flask, dissolve 4-methoxy-3-nitropyridine (12.3 g, 80 mmol) in 100 mL of anhydrous THF and cool to 0°C.
-
To this solution, add tert-butyl hydroperoxide (16 mL, 88 mmol).
-
Slowly add the t-BuOOH/THF solution to the ammonia solution at -78°C via a dropping funnel over a period of 20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to -40°C and stir at this temperature for 1 hour.
-
Quench the reaction by adding 20 mL of saturated ammonium chloride solution and remove the cooling bath.
-
Stir the reaction mixture overnight at room temperature, allowing the THF to evaporate.
-
Collect the resulting precipitate by filtration and dry under vacuum to yield this compound as a tan solid (9.5 g, 70% yield).[1]
-
Route 2: Direct Nitration of 4-Methoxypyridin-2(1H)-one
-
Materials: 4-Methoxypyridin-2(1H)-one, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5°C.
-
Slowly add 4-methoxypyridin-2(1H)-one to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at a controlled temperature (to be optimized, potentially room temperature or slightly elevated) until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Diagram 1: Overall Synthetic Scheme
References
Application Notes and Protocols for 4-Methoxy-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of 4-Methoxy-5-nitropyridin-2(1H)-one. The following protocols are designed to minimize risks and ensure the integrity of the compound for research and development purposes.
Product Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 2-Hydroxy-methoxy-5-nitropyridine; 4-Methoxy-5-nitropyridin-2-ol | [1][2][3] |
| CAS Number | 607373-82-0 | [1][4][5][6] |
| Molecular Formula | C6H6N2O4 | [2][4][5][6] |
| Molecular Weight | 170.12 g/mol | [2][4][6] |
| Appearance | Yellow to orange crystalline powder | [7] |
Handling Procedures
2.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is recommended when handling this compound.[8]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and dispose of them properly after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Goggles should be worn when there is a risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an appropriate particulate filter should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles. |
2.2 Engineering Controls
| Control | Specification |
| Ventilation | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] |
| Safety Equipment | Ensure that eyewash stations and safety showers are close to the workstation location.[10] |
2.3 General Handling Protocol
-
Preparation : Before handling, ensure all required PPE is donned correctly and the work area (chemical fume hood) is clean and uncluttered.
-
Dispensing :
-
Post-Handling :
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound.
| Storage Condition | Recommendation |
| Temperature | Store in a refrigerator at 2-8°C.[1][4] |
| Container | Keep in a tightly closed container.[4][7][11] |
| Environment | Store in a dry, cool, and well-ventilated place.[7][9][11] |
| Incompatibilities | Store away from strong oxidizing agents and incompatible materials.[10][11] |
| Light and Moisture | Protect from light and moisture.[4] |
Experimental Protocols
4.1 Protocol for Solution Preparation
-
Objective : To prepare a stock solution of this compound for experimental use.
-
Materials :
-
This compound powder
-
Appropriate solvent (e.g., DMSO, DMF)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Procedure :
-
Calculate the required mass of the compound based on the desired concentration and final volume.
-
Under a chemical fume hood, accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Add a portion of the solvent to the flask and swirl gently to dissolve the powder.
-
If necessary, use a magnetic stirrer at a low speed to aid dissolution.
-
Once dissolved, add the solvent to the final volume mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the solution under the recommended storage conditions, protected from light.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Storage guidelines for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Methoxy-5-nitro-1H-pyridin-2-one | CymitQuimica [cymitquimica.com]
- 3. 4-Methoxy-5-nitro-1H-pyridin-2-one | LGC Standards [lgcstandards.com]
- 4. clinivex.com [clinivex.com]
- 5. a2bchem.com [a2bchem.com]
- 6. scbt.com [scbt.com]
- 7. 2-Hydroxy-4-methyl-5-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Application Note: High-Throughput Parallel Synthesis of Substituted Pyridin-2(1H)-one Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure allows for multi-vector diversification, making it an ideal candidate for the construction of compound libraries in drug discovery programs. This application note details a robust workflow for the parallel synthesis of a diverse library of N-alkylated and 5-amido/sulfonamido-4-methoxypyridin-2(1H)-ones, starting from the readily available building block, 4-Methoxy-5-nitropyridin-2(1H)-one. The described three-step sequence involves N-alkylation, nitro group reduction, and subsequent amide or sulfonamide formation, and is highly amenable to high-throughput synthesis and purification techniques.
Core Synthesis Workflow
The overall strategy for the parallel synthesis of the target library is depicted below. The workflow is designed to introduce two points of diversity (R¹ and R²) in a sequential manner, allowing for the generation of a large and varied compound library from a single starting material.
Caption: Overall workflow for the parallel synthesis of the pyridin-2(1H)-one library.
Experimental Protocols
Step 1: Parallel N-Alkylation of this compound
This protocol describes the parallel N-alkylation of this compound with a diverse set of alkyl halides in a 96-well plate format. The reaction can be performed using a variety of bases and solvents to accommodate different alkylating agents. A general procedure for the selective N-alkylation of 4-alkoxy-2-pyridones can be achieved under anhydrous and mild conditions.[1][2]
Materials:
-
This compound
-
Alkyl halides (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Centrifugal evaporator
Protocol:
-
To each well of a 96-well reaction block, add this compound (1.0 eq.).
-
Add anhydrous DMF or acetonitrile to each well to dissolve the starting material.
-
Add K₂CO₃ (1.5 eq.) to each well.
-
Add the corresponding alkyl halide (1.2 eq.) to each well.
-
Seal the reaction block and heat to 60-80 °C with shaking for 4-16 hours.
-
Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.
-
Upon completion, cool the reaction block to room temperature.
-
The crude product can be used directly in the next step after filtration to remove the base, or purified by high-throughput preparative HPLC.
Representative Data for N-Alkylation:
| Alkyl Halide (R¹-X) | Product (R¹) | Typical Yield (%) |
| Iodomethane | -CH₃ | >90 |
| Benzyl bromide | -CH₂Ph | >90 |
| Ethyl bromoacetate | -CH₂CO₂Et | 80-90 |
| Propargyl bromide | -CH₂C≡CH | 80-90 |
| Allyl bromide | -CH₂CH=CH₂ | 85-95 |
Note: Yields are estimated based on similar N-alkylation reactions of 4-alkoxypyridinones and may vary depending on the specific substrate and reaction conditions.[1][2]
Step 2: Parallel Reduction of the Nitro Group
This protocol outlines the reduction of the N-alkylated nitro-pyridinone intermediates to the corresponding amines using iron powder in the presence of an acid. This method is generally robust and tolerates a wide range of functional groups.
Materials:
-
N-alkylated-4-methoxy-5-nitropyridin-2(1H)-one intermediates
-
Iron powder (<10 micron)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Ethanol or Methanol
-
Water
-
96-well reaction block with sealing mat
-
Filtration apparatus for 96-well plates (e.g., filter plate)
Protocol:
-
To the crude or purified N-alkylated intermediates in a 96-well block, add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4.0 eq.) or a catalytic amount of acetic acid to each well.
-
Add iron powder (3.0-5.0 eq.) to each well.
-
Seal the reaction block and heat to 70-90 °C with vigorous shaking for 2-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction block and filter the contents of each well through a pad of celite in a filter plate to remove the iron salts.
-
Wash the filter cake with ethanol or methanol.
-
The filtrate containing the desired 5-amino-N-alkyl-4-methoxypyridin-2(1H)-one can be used directly in the next step after solvent removal in a centrifugal evaporator.
Caption: Reaction scheme for the reduction of the nitro group.
Step 3: Parallel Amide and Sulfonamide Library Synthesis
This protocol describes the diversification of the 5-amino-N-alkyl-4-methoxypyridin-2(1H)-one intermediates via amide or sulfonamide bond formation with a library of carboxylic acids or sulfonyl chlorides.
Materials:
-
5-amino-N-alkyl-4-methoxypyridin-2(1H)-one intermediates
-
Library of carboxylic acids or acid chlorides
-
Library of sulfonyl chlorides
-
Amide coupling reagent (e.g., HATU, TBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or Dichloromethane (DCM)
-
96-well reaction block with sealing mat
Protocol for Amide Formation:
-
To each well containing the amino intermediate (1.0 eq.), add anhydrous DMF.
-
In a separate 96-well plate, prepare solutions of a diverse library of carboxylic acids (1.2 eq.).
-
Add the carboxylic acid solutions to the corresponding wells of the reaction block.
-
Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to each well.
-
Seal the reaction block and shake at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude products can be purified by high-throughput preparative HPLC.
Protocol for Sulfonamide Formation:
-
To each well containing the amino intermediate (1.0 eq.), add anhydrous DCM or pyridine.
-
Add triethylamine (2.0 eq.) to each well.
-
In a separate 96-well plate, prepare solutions of a diverse library of sulfonyl chlorides (1.2 eq.).
-
Add the sulfonyl chloride solutions to the corresponding wells of the reaction block.
-
Seal the reaction block and shake at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction can be quenched with water and the products extracted into an organic solvent, or directly purified by high-throughput preparative HPLC.
Representative Data for Amide and Sulfonamide Formation:
Amide Library (R² = -COR³)
| Carboxylic Acid (R³-COOH) | Product (R³) | Typical Yield (%) |
| Acetic acid | -CH₃ | >85 |
| Benzoic acid | -Ph | >85 |
| 4-Chlorobenzoic acid | -C₆H₄-4-Cl | >80 |
| Cyclohexanecarboxylic acid | -c-Hex | >85 |
| Thiophene-2-carboxylic acid | -2-Thienyl | >80 |
Sulfonamide Library (R² = -SO₂R⁴)
| Sulfonyl Chloride (R⁴-SO₂Cl) | Product (R⁴) | Typical Yield (%) |
| Methanesulfonyl chloride | -CH₃ | >90 |
| Benzenesulfonyl chloride | -Ph | >90 |
| 4-Toluenesulfonyl chloride | -C₆H₄-4-Me | >90 |
| Thiophene-2-sulfonyl chloride | -2-Thienyl | >85 |
| Dansyl chloride | -C₁₀H₆-5-N(CH₃)₂ | >80 |
Note: Yields are estimated based on standard amide and sulfonamide coupling reactions and may vary depending on the specific substrates and conditions.
High-Throughput Purification
The final compound library will likely contain impurities from unreacted starting materials and reagents. High-throughput purification is a critical step to ensure the quality of the library for biological screening.[3][4][5]
Method:
-
Reverse-Phase Preparative HPLC-MS: This is the most common method for purifying compound libraries.[4]
-
A generic gradient is typically used for initial screening of purification conditions.
-
Mass-directed fractionation allows for the specific collection of the target compounds.
-
Automated systems can process 96-well plates efficiently.
-
Caption: Workflow for high-throughput purification of the final compound library.
Conclusion
The described synthetic workflow provides a versatile and efficient platform for the parallel synthesis of a large and diverse library of substituted pyridin-2(1H)-ones. The use of robust and well-established chemical transformations, coupled with high-throughput synthesis and purification techniques, enables the rapid generation of novel chemical entities for lead discovery and optimization in drug development programs.
References
- 1. Synthesis of a 2(1H)-pyridone library via rhodium-catalyzed formation of isomunchones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Degradation of 4-Methoxy-5-nitropyridin-2(1H)-one
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 4-Methoxy-5-nitropyridin-2(1H)-one under forced degradation conditions?
A1: While specific studies on this compound are limited, potential degradation pathways can be inferred based on its functional groups (methoxy, nitro, and pyridinone). Key degradation reactions to anticipate include:
-
Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxyl group. The lactam ring in the pyridinone structure could also undergo hydrolysis, leading to ring-opening.
-
Oxidation: The pyridine ring and the nitro group can be susceptible to oxidation. For instance, similar nitropyridine compounds have been observed to form N-oxides under oxidative stress.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce photolytic reactions. This could involve the reduction of the nitro group or other complex rearrangements. The rate of photodegradation can be influenced by factors like light intensity and the presence of photosensitizers.[2]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The degradation products will depend on the temperature and the presence of oxygen.[3]
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?
A2: The appearance of new peaks in your chromatogram suggests that your compound is degrading. To identify the cause, consider the following:
-
Storage Conditions: this compound should be stored in tightly closed containers at room temperature, protected from light and moisture, unless otherwise specified.[4] Improper storage is a common cause of degradation.
-
Sample Preparation: The solvents and pH of your sample preparation can induce degradation. For example, using a highly acidic or basic mobile phase or diluent could cause hydrolysis.
-
Contamination: Ensure that your solvents and vials are free from contaminants that could catalyze degradation.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[3][5] A typical forced degradation study involves subjecting the compound to various stress conditions more severe than accelerated stability testing.[5] For detailed protocols, please refer to the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Significant degradation is observed under acidic conditions.
-
Possible Cause: The methoxy group is likely undergoing hydrolysis to a hydroxyl group. The pyridinone ring might also be susceptible to acid-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Confirm the Degradant: Isolate the major degradant using preparative HPLC and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Kinetics Study: Perform the degradation at different acid concentrations and temperatures to understand the rate of degradation.
-
Method Adjustment: If developing an HPLC method, consider using a mobile phase with a less acidic pH to minimize on-column degradation.
-
Issue 2: The compound appears to be sensitive to light.
-
Possible Cause: The nitropyridine core is likely susceptible to photolytic degradation.
-
Troubleshooting Steps:
-
Photostability Testing: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and monitor the degradation over time by HPLC.
-
Protect from Light: During routine handling and storage, use amber vials or cover glassware with aluminum foil to protect the compound from light.
-
Wavelength Scan: Determine the UV-Vis absorption spectrum of the compound to identify the wavelengths at which it is most likely to absorb light and potentially degrade.
-
Issue 3: Multiple degradation products are observed under oxidative stress.
-
Possible Cause: Both the pyridine ring and the nitro group can be sites of oxidation. This can lead to the formation of N-oxides and other oxidized species.[1]
-
Troubleshooting Steps:
-
Identify Degradants: Use LC-MS to get initial mass information on the various degradation products.
-
Vary Oxidant: Test different oxidizing agents (e.g., H₂O₂, AIBN) and concentrations to see if the degradation profile changes.
-
Antioxidant Addition: In formulation development, the inclusion of an antioxidant may be necessary to improve stability.
-
Data Presentation
As no specific quantitative data for the degradation of this compound is available in the literature, the following table provides a template for how you can structure your own experimental data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl (60°C, 24h) | Data | Data | Data |
| 0.1 M NaOH (RT, 4h) | Data | Data | Data |
| 3% H₂O₂ (RT, 24h) | Data | Data | Data |
| Heat (80°C, 48h) | Data | Data | Data |
| Photolytic (ICH Q1B) | Data | Data | Data |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are crucial for understanding degradation pathways and developing stability-indicating methods.[5][6]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV method. Use LC-MS to identify the mass of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method is commonly used for stability-indicating assays.[3]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determine by UV scan).
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. clinivex.com [clinivex.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Poor Solubility of 4-Methoxy-5-nitropyridin-2(1H)-one in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 4-Methoxy-5-nitropyridin-2(1H)-one in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. What is the first step to troubleshoot this issue?
A1: The initial and most critical step is to evaluate the final concentration of your primary solvent, typically Dimethyl Sulfoxide (DMSO), in the assay medium. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects.[1] For more sensitive primary cell cultures, a final DMSO concentration of ≤ 0.1% is often necessary.[1] If your compound is precipitating, it is likely that its aqueous solubility limit has been exceeded at the current solvent concentration.
Consider preparing a higher concentration stock solution in 100% DMSO. This allows for the addition of a smaller volume to your assay, thereby lowering the final DMSO concentration. If precipitation persists even at acceptable DMSO levels, you will need to explore alternative solubilization strategies.
Q2: I'm using the maximum recommended DMSO concentration, but my compound still isn't soluble enough for my kinase assay. What are my options?
A2: When DMSO alone is insufficient, a systematic approach to enhancing solubility is recommended. The following strategies can be explored, starting with the simplest methods:
-
Co-solvents: Introducing a secondary solvent can increase the solubility of your compound.
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly impact solubility.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Surfactants can form micelles that solubilize poorly soluble compounds.
It is crucial to perform vehicle control experiments to ensure that any new excipient does not interfere with your assay.
Troubleshooting Workflow for Compound Precipitation
If you are observing precipitation of this compound in your assay, follow this logical workflow to diagnose and resolve the issue.
Data Presentation: Comparison of Solubilization Strategies
| Solubilization Strategy | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents | |||
| DMSO | ≤ 0.5% (cell-based assays)[1] | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations; may affect enzyme activity.[2] |
| Ethanol | ≤ 1% | Generally well-tolerated by cells at low concentrations. | Less effective than DMSO for highly hydrophobic compounds. |
| Cyclodextrins | |||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Low toxicity; can significantly increase aqueous solubility.[3] | May not be effective for all compounds; can sometimes interfere with ligand-receptor binding. |
| Surfactants | |||
| Polysorbate 80 (Tween® 80) | 0.01 - 0.1% (v/v) | Effective at low concentrations; commonly used in formulations. | Can interfere with certain assays (e.g., some kinase assays); potential for lot-to-lot variability.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 170.12 g/mol ) in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.7012 mg of this compound.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary, but the thermal stability of the compound should be considered.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol outlines a method to prepare a solution of this compound using HP-β-CD for improved aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD solution: Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in 10 mL of buffer.
-
Add the compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Remove excess solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 3: Solubilization using Polysorbate 80 (Tween® 80)
This protocol provides a method for using Polysorbate 80 to increase the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Polysorbate 80 (Tween® 80)
-
Aqueous buffer (e.g., kinase assay buffer)
-
Vortex mixer
Procedure:
-
Prepare Polysorbate 80 solution: Prepare a 1% (v/v) stock solution of Polysorbate 80 in the desired aqueous buffer.
-
Prepare compound stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (as described in Protocol 1).
-
Dilution: To prepare your final working solution, first add the required volume of the Polysorbate 80 stock solution to your assay buffer to achieve the desired final Polysorbate 80 concentration (e.g., 0.05%).
-
Add compound stock: While vortexing the buffer containing Polysorbate 80, add the DMSO stock solution of your compound dropwise to reach the final desired concentration. The continuous mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final concentration check: Ensure the final DMSO concentration remains within the acceptable limits for your assay.
Signaling Pathway and Experimental Workflow Visualization
Kinase Inhibition Assay Workflow
The following diagram illustrates a general workflow for a kinase inhibition assay, where the solubility of the test compound, such as this compound, is a critical factor.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal solubilization strategy for their specific assay conditions.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of Synthesized Rho-Kinase (ROCK) Inhibitors
<
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the low efficacy of synthesized Rho-Kinase (ROCK) inhibitors. The following question-and-answer format directly addresses common issues encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: My synthesized ROCK inhibitor shows lower than expected potency in biochemical assays. What are the initial troubleshooting steps?
A1: When a synthesized ROCK inhibitor exhibits low potency in biochemical assays, a systematic evaluation of the compound and the assay itself is crucial.
-
Compound Integrity and Purity: First, verify the chemical identity, purity, and stability of your synthesized inhibitor. Degradation or the presence of impurities can significantly impact its activity.[1]
-
Assay Conditions: Ensure that the kinase assay conditions are optimal.[2] Key parameters to check include the concentrations of the kinase, substrate, and ATP. For ATP-competitive inhibitors, the ATP concentration is particularly critical as it can directly influence the measured IC50 value. It is often recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.
-
Enzyme Activity: Confirm the activity of the ROCK enzyme preparation. Enzyme purity is critical, as contaminating kinases can lead to misleading results.[3] The specific activity can also vary between batches, so it's important to qualify each new lot.
Q2: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the reasons?
A2: A discrepancy between biochemical and cellular assay results is a common challenge in drug discovery.[4][5] Several factors can contribute to this disparity:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[4][6]
-
Cellular Stability: The compound might be unstable in the cellular environment and could be rapidly metabolized by the cells.[4]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration.[5]
-
High Intracellular ATP: The high concentration of ATP within cells can outcompete ATP-competitive inhibitors, leading to reduced efficacy compared to biochemical assays which are often performed at lower ATP concentrations.[5]
-
Off-Target Effects: The observed cellular phenotype, or lack thereof, might be due to the inhibitor hitting other targets besides ROCK.
Q3: How can I assess the cell permeability of my synthesized ROCK inhibitor?
A3: Several methods can be used to evaluate the cell permeability of a small molecule inhibitor:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[6][7][8] It's a cost-effective method for initial screening.[8]
-
Caco-2 Permeability Assay: This is considered a "gold standard" method that uses a monolayer of human colon adenocarcinoma cells (Caco-2) to mimic the intestinal epithelial barrier.[8] It can assess passive diffusion, active transport, and efflux mechanisms.[8]
-
Direct Intracellular Concentration Measurement: A more direct approach involves incubating cells with the inhibitor and then lysing the cells to measure the intracellular concentration of the compound using techniques like HPLC-MS.[4]
Q4: What are the expected downstream effects of ROCK inhibition that I can measure to confirm target engagement in cells?
A4: ROCK kinases regulate various cellular processes by phosphorylating several downstream substrates.[9][10][11] Measuring the phosphorylation status of these substrates is a reliable way to confirm target engagement. Key downstream targets include:
-
Myosin Light Chain (MLC): ROCK increases the phosphorylation of MLC.[10]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates and inactivates myosin phosphatase by targeting MYPT1, leading to an increase in phosphorylated MLC.[12][13][14] A decrease in phosphorylated MYPT1 (at Thr696 or T853) is a good indicator of ROCK inhibition.[12][13][15]
-
LIM Kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, leading to the stabilization of actin filaments.[10][16] A decrease in phosphorylated cofilin can indicate ROCK inhibition.[16]
Q5: How can I differentiate between low efficacy and potential off-target effects?
A5: Distinguishing between low on-target efficacy and effects caused by off-target activity is a critical step in inhibitor characterization.
-
Rescue Experiments: A "gold-standard" method is to perform a rescue experiment where a drug-resistant mutant of the target kinase is overexpressed.[5] If the observed phenotype is reversed, it suggests the effect is on-target.[5]
-
Kinome-Wide Profiling: Screening the inhibitor against a large panel of kinases can identify potential off-target interactions.[5][17] This can be done through commercial services.
-
Use of Structurally Different Inhibitors: Comparing the cellular effects of your inhibitor with those of known, structurally distinct ROCK inhibitors (e.g., Y-27632, Fasudil) can provide valuable insights.[10] If they produce similar phenotypes, it's more likely that the observed effect is due to ROCK inhibition.
Troubleshooting Guides
Guide 1: Low Potency in Biochemical Assays
This guide provides a step-by-step approach to troubleshoot low potency in in vitro kinase assays.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Integrity | Verify compound identity and purity. | Use analytical methods like HPLC-MS and NMR to confirm the structure and purity of the synthesized inhibitor.[1] Prepare fresh stock solutions. |
| Enzyme Quality | Assess kinase activity and purity. | Use a highly pure kinase preparation (>98%).[3] Qualify each new batch of enzyme to ensure consistent activity. |
| Sub-optimal Assay Conditions | Optimize reagent concentrations. | Titrate the concentrations of the kinase, substrate, and ATP. For ATP-competitive inhibitors, determine the IC50 at an ATP concentration close to the Km of the kinase. |
| Assay Readout Interference | Run control experiments to check for interference. | Include controls with no enzyme or no substrate to identify if the compound interferes with the detection method.[18] |
| Incorrect Incubation Time/Temperature | Ensure the reaction is in the linear range. | Perform a time-course experiment to determine the optimal incubation time where substrate conversion is typically below 20%. Maintain consistent temperature control. |
Experimental Workflow for Troubleshooting Biochemical Assay Potency
Workflow for troubleshooting low potency in biochemical assays.
Guide 2: Potent in Biochemical but Weak in Cellular Assays
This guide outlines steps to investigate why a biochemically potent inhibitor shows poor cellular activity.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Cell Permeability | Assess compound permeability. | Perform a PAMPA or Caco-2 permeability assay.[6][8] Directly measure the intracellular concentration of the inhibitor using LC-MS/MS.[4] |
| Compound Instability | Determine stability in cell culture media and cells. | Incubate the compound in media and cell lysates over time and measure its concentration by HPLC-MS.[4] |
| Efflux Pump Activity | Test if the inhibitor is a substrate for efflux pumps. | Use cell lines that overexpress specific efflux pumps or use known efflux pump inhibitors in your cellular assays. |
| High Intracellular ATP | Evaluate the effect of ATP concentration. | This is an inherent challenge. If your inhibitor is ATP-competitive, efforts to improve potency may be necessary to overcome the high intracellular ATP levels. |
| Target Not Expressed/Active | Confirm target expression and activity in the cell line. | Use Western blotting or qPCR to confirm the expression of ROCK1 and ROCK2. Assess the basal level of ROCK activity in your cell line.[5] |
Experimental Workflow for Discrepancies Between Biochemical and Cellular Assays
Workflow for addressing discrepancies between biochemical and cellular assays.
Key Experimental Protocols
Protocol 1: In Vitro ROCK Kinase Assay (Generic Luminescence-Based)
This protocol outlines a general method for measuring ROCK activity by quantifying ATP consumption.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., MYPT1)
-
Synthesized ROCK inhibitor
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescence-based ATP detection reagent
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized ROCK inhibitor in DMSO. Then, dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should typically be ≤1%.
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add the ROCK enzyme solution to all wells except the negative control (no enzyme) wells.
-
To initiate the reaction, add a solution of the substrate and ATP to all wells. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).[19]
-
Detection:
-
Stop the reaction by adding the ATP detection reagent, which also initiates the luminescence signal.
-
Incubate at room temperature for 10 minutes to allow the signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other wells.
-
Normalize the data to the positive control (vehicle-treated, 100% activity) and a fully inhibited control (0% activity).
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Phosphorylated MYPT1 (p-MYPT1)
This protocol describes how to measure the phosphorylation of a key ROCK substrate in cells.
Materials:
-
Cell line of interest
-
Synthesized ROCK inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against phospho-MYPT1 (e.g., Thr696 or Thr853)
-
Primary antibody for total MYPT1 or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
-
Standard Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-range of the synthesized ROCK inhibitor or vehicle for the desired time.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.[1]
-
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-MYPT1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.[1]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Normalization:
-
Strip the membrane and re-probe with an antibody for total MYPT1 or a loading control to normalize the data.[1]
-
Quantify the band intensities to determine the relative change in p-MYPT1 levels.
-
Signaling Pathway and Logical Relationship Diagrams
Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Druggable Targets in the Rho pathway and their promise for therapeutic control of blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 15. scispace.com [scispace.com]
- 16. A novel ROCK inhibitor: off-target effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: By-product Analysis in 4-Methoxy-5-nitropyridin-2(1H)-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-5-nitropyridin-2(1H)-one. The following sections address common issues related to by-product formation and offer guidance on analysis and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of this compound via nitration of 4-methoxypyridin-2(1H)-one?
A1: During the nitration of 4-methoxypyridin-2(1H)-one, several by-products can form due to the presence of multiple reactive sites on the pyridine ring and the harsh reaction conditions. The most common by-products include:
-
Positional Isomers: Nitration at positions other than C5 can lead to the formation of 4-Methoxy-3-nitropyridin-2(1H)-one and potentially 4-Methoxy-6-nitropyridin-2(1H)-one. The formation of these isomers is influenced by the directing effects of the methoxy group and the pyridinone ring system.[1][2][3]
-
Over-nitration Products: Under forcing conditions (e.g., high temperature, high concentration of nitrating agent), dinitration of the pyridine ring can occur, leading to products such as 4-Methoxy-3,5-dinitropyridin-2(1H)-one.[4][5]
-
Hydrolysis Products: The acidic reaction medium can cause hydrolysis of the methoxy group, resulting in the formation of 4-Hydroxy-5-nitropyridin-2(1H)-one.
-
Degradation Products: At elevated temperatures, oxidative degradation of the starting material or product can lead to a complex mixture of unidentified, often colored, impurities.
Q2: How can I minimize the formation of positional isomers during the nitration reaction?
A2: Controlling the regioselectivity of the nitration is crucial for maximizing the yield of the desired 5-nitro isomer. Key strategies include:
-
Temperature Control: Maintaining a low reaction temperature (typically between 0 and 10 °C) is critical. Higher temperatures can lead to decreased selectivity and the formation of undesired isomers.
-
Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of 4-methoxypyridin-2(1H)-one ensures a low instantaneous concentration of the electrophile, which can improve selectivity.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, exploring alternative nitrating agents might offer better regioselectivity in some cases.
Q3: What causes the reaction mixture to turn dark, and how can it be prevented?
A3: A dark coloration of the reaction mixture often indicates the formation of degradation products or nitro-phenolic impurities. This can be caused by:
-
Elevated Temperatures: Overheating the reaction mixture can lead to oxidative side reactions and decomposition.
-
Excess Nitrating Agent: Using a large excess of the nitrating agent can promote unwanted side reactions.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can increase the formation of degradation products.
To prevent this, it is essential to adhere to strict temperature control, use the appropriate stoichiometry of reagents, and monitor the reaction progress closely to determine the optimal endpoint.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product with Significant Amounts of Unreacted Starting Material
| Possible Cause | Suggested Solution |
| Insufficient nitrating agent | Ensure the correct stoichiometry of nitric acid and sulfuric acid is used. A slight excess of nitric acid may be required. |
| Reaction temperature is too low | While low temperatures are crucial for selectivity, a temperature that is too low may result in a very slow or incomplete reaction. Ensure the reaction is proceeding at a reasonable rate by monitoring with a suitable analytical technique (e.g., TLC or LC-MS). |
| Inadequate mixing | Ensure efficient stirring of the reaction mixture to promote contact between the reactants. |
| Short reaction time | Monitor the reaction progress to ensure it has reached completion before quenching. |
Issue 2: Presence of Multiple Isomeric By-products in the Crude Product
| Possible Cause | Suggested Solution |
| High reaction temperature | Maintain a strict temperature control, typically between 0 and 10 °C, throughout the addition of the nitrating agent and the subsequent reaction period. |
| Rapid addition of nitrating agent | Add the nitrating agent slowly and dropwise to the reaction mixture to maintain a low concentration of the electrophile. |
| Incorrect ratio of nitric to sulfuric acid | The concentration of the nitronium ion (NO₂⁺) is dependent on the acid mixture. Optimize the ratio to favor the formation of the desired isomer. |
Issue 3: Significant Formation of Over-nitrated By-products
| Possible Cause | Suggested Solution |
| High reaction temperature | Higher temperatures provide the activation energy for a second nitration. Maintain strict low-temperature control. |
| Excess nitrating agent | Use a stoichiometric amount or only a slight excess of the nitrating agent. |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration of the product. |
Data Presentation
Table 1: Hypothetical Product Distribution under Different Reaction Conditions
| Condition | Temperature (°C) | Molar Ratio (HNO₃:Substrate) | Desired Product (%) | 3-Nitro Isomer (%) | Dinitro Product (%) | Unreacted Substrate (%) |
| A | 0-5 | 1.1 : 1 | 85 | 10 | 2 | 3 |
| B | 25 | 1.1 : 1 | 60 | 25 | 10 | 5 |
| C | 0-5 | 1.5 : 1 | 75 | 15 | 8 | 2 |
| D | 25 | 1.5 : 1 | 45 | 30 | 20 | 5 |
Note: This data is illustrative and intended to demonstrate potential trends. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxypyridin-2(1H)-one (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the substrate solution while maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: By-product Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical troubleshooting flow for synthesis optimization.
References
Technical Support Center: Enhancing the Stability of 4-Methoxy-5-nitropyridin-2(1H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4-Methoxy-5-nitropyridin-2(1H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading upon storage. What are the likely causes?
A1: Degradation of this compound derivatives is often attributed to several factors, including hydrolysis, photolysis, and thermal stress. The electron-withdrawing nature of the nitro group can render the pyridinone ring susceptible to nucleophilic attack, particularly by water, leading to hydrolytic degradation. These compounds can also be sensitive to light and elevated temperatures, which can accelerate decomposition. It is recommended to store these derivatives in tightly closed containers, protected from light and moisture, at room temperature or under refrigerated conditions as specified by the supplier.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of a stored sample. How can I identify if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indication of compound degradation. To confirm this, a forced degradation study is recommended.[2][3][4] This involves subjecting your compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation. By comparing the chromatograms of the stressed samples with a control, you can identify the retention times of potential degradation products. A stability-indicating HPLC method should be developed to ensure separation of the parent compound from any degradants.[5]
Q3: What are the primary degradation pathways for this compound derivatives?
A3: While specific degradation pathways for each derivative can vary, the main routes of degradation for this class of compounds are:
-
Hydrolysis: The pyridinone ring, particularly with the activating nitro group, can be susceptible to hydrolysis under both acidic and basic conditions. This can lead to ring-opening or other structural changes. Amide bonds, if present in derivatives, are also prone to hydrolysis.[6]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of photoproducts. Aromatization of dihydropyridine derivatives upon light exposure is a known degradation pathway for related compounds.[7]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Thermal Degradation: High temperatures can provide the energy needed for various decomposition reactions.
Q4: How can I enhance the stability of my this compound derivative in solution?
A4: To improve the stability of your derivative in solution, consider the following strategies:
-
pH Optimization: The rate of hydrolysis is often pH-dependent.[8] Conduct a pH stability profile to identify the pH at which your compound is most stable. Buffering your solution at this optimal pH can significantly reduce hydrolytic degradation.
-
Excipient Selection: For formulation development, certain excipients can act as moisture protectants, reducing the availability of water for hydrolysis.[9]
-
Use of Antioxidants: If your compound is susceptible to oxidation, the addition of antioxidants can help to mitigate this degradation pathway.[10][11] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and ascorbic acid.
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photolytic degradation.[5]
Q5: Are there any recommended analytical techniques to monitor the stability of these derivatives?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound derivatives.[5][12] An ideal HPLC method should be able to separate the parent compound from all potential degradation products, impurities, and excipients. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provide spectral information about the degradation products.[5] For structure elucidation of unknown degradation products, hyphenated techniques such as LC-MS are invaluable.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected color change of the solid compound upon storage. | 1. Photodegradation.2. Oxidation. | 1. Store the compound in a light-protected container (e.g., amber vial).2. Store under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of new peaks in the HPLC chromatogram of a solution over time. | 1. Hydrolytic degradation.2. Solvent-mediated degradation. | 1. Determine the optimal pH for stability and use a buffered solution.2. Investigate the use of less reactive, aprotic solvents if appropriate for the experiment. |
| Poor mass balance in forced degradation studies. | 1. Formation of non-UV active degradation products.2. Precipitation of the compound or degradation products.3. Adsorption to the container surface. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.2. Check for precipitation and consider using a different solvent or adjusting the concentration.3. Use silanized glassware or low-adsorption vials. |
| Inconsistent stability results between batches. | 1. Variation in impurity profiles.2. Differences in crystalline form (polymorphism). | 1. Ensure consistent purity of starting materials and intermediates.2. Characterize the solid-state properties of each batch (e.g., using XRPD, DSC). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound derivative.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Store the solution at 60 °C.
-
Sample at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Store the solution at room temperature.
-
Sample at initial time (t=0) and subsequent time points (e.g., 0.5, 1, 2, 4 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Sample at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store a solution of the compound and the solid compound at an elevated temperature (e.g., 80 °C).
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[5]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples at a suitable time point.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column Selection:
-
A C18 column is a common starting point for reverse-phase HPLC.
2. Mobile Phase Selection:
-
A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its more polar degradation products.
3. Detection:
-
A photodiode array (PDA) detector is recommended to assess peak purity and obtain UV spectra of the parent and degradation products.
4. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the parent peak from all degradation product peaks generated during forced degradation studies.
Data Presentation
Table 1: Illustrative Stability Data for a this compound Derivative under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.5 | 4.3 | |
| 24 | 65.7 | 25.1 | 9.2 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 70.3 | 29.7 | 0.0 | |
| 4 | 45.1 | 54.9 | 0.0 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.5 | 7.5 | 0.0 | |
| 80 °C (Solid) | 0 | 100.0 | 0.0 | 0.0 |
| 72 | 98.1 | 1.9 | 0.0 | |
| Photolytic (ICH Q1B) | - | 88.9 | 11.1 | 0.0 |
Note: This data is for illustrative purposes only and will vary depending on the specific derivative and experimental conditions.
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing stability and mitigation strategies.
References
- 1. clinivex.com [clinivex.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 7. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensuring Product Stability - Choosing the Right Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maximizing the reactivity of phenolic and aminic radical-trapping antioxidants: just add nitrogen! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Catalyst Selection for Pyridinone Functionalization
Welcome to the Technical Support Center for pyridinone functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the synthesis and functionalization of pyridinone scaffolds. Pyridinones are a critical structural motif in numerous pharmaceuticals, making their efficient and selective modification a key area of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the catalytic functionalization of pyridinones?
A1: Researchers often face several key challenges:
-
Low Yield and Conversion: Reactions may result in low yields or incomplete conversion of starting materials. This can be due to suboptimal reaction conditions, inefficient catalysts, or catalyst deactivation.
-
Poor Regioselectivity: The pyridinone ring has multiple reactive sites (C3, C4, C5, C6, N, and O), leading to the formation of undesired regioisomers. Controlling the site of functionalization is a primary challenge.[1]
-
Catalyst Deactivation/Poisoning: The nitrogen atom in the pyridinone ring can coordinate to the metal center of the catalyst, leading to catalyst deactivation or "poisoning," which can halt the catalytic cycle.[2]
-
Side Product Formation: Competing reaction pathways can lead to the formation of various side products, complicating purification and reducing the yield of the desired product.
-
N- vs. O-Functionalization: The ambident nucleophilic nature of pyridinones can lead to a mixture of N- and O-arylated or alkylated products.[3]
Q2: How do I choose the right catalyst for a specific pyridinone functionalization?
A2: The choice of catalyst is crucial and depends on the desired transformation (e.g., arylation, alkenylation, alkylation) and the desired regioselectivity.
-
Palladium catalysts are widely used for C-H arylation and olefination.[4][5] The choice of ligand is critical for achieving high yields and selectivity.
-
Nickel catalysts , often in combination with a Lewis acid cocatalyst like AlMe₃, are effective for C6-selective alkenylation and alkylation.[6][7]
-
Iron catalysts offer a cost-effective and environmentally friendly option for C3-selective arylation.[8]
-
Copper catalysts are often employed for N-arylation reactions.[3][9]
-
Photocatalysts , such as organic dyes or iridium and ruthenium complexes, enable functionalization under mild conditions using visible light.[10][11]
Q3: What is catalyst poisoning and how can I prevent it?
A3: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[2] In pyridinone chemistry, the Lewis basic nitrogen atom is a common culprit.[2]
-
Symptoms: A significant slowdown in reaction rate, incomplete conversion, and changes in selectivity are primary indicators.[2]
-
Prevention:
-
Ligand Selection: Use bulky, electron-rich ligands that can shield the metal center.
-
Use of Additives: In some cases, additives can mitigate poisoning.
-
Protecting Groups: Temporarily protecting the nitrogen atom can prevent coordination to the catalyst.
-
Reagent and Solvent Purity: Ensure all reagents and solvents are free of impurities that can act as poisons (e.g., sulfur compounds, water).[12]
-
Inert Atmosphere: Working under an inert atmosphere (e.g., argon or nitrogen) can prevent catalyst oxidation.[13]
-
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common problem that can often be resolved through systematic troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low reaction yields.
-
Potential Cause 1: Inactive or Poisoned Catalyst
-
Solution: Use a fresh batch of catalyst and ensure ligands are stored under inert conditions. Consider using a pre-catalyst for more reliable activation. If catalyst poisoning by the pyridine nitrogen is suspected, try using a more sterically hindered ligand or a different metal catalyst that is less susceptible to poisoning.[2]
-
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Solution: Systematically screen reaction parameters such as temperature, reaction time, solvent, and base. For instance, in palladium-catalyzed arylations, switching from a carbonate base to a phosphate or carboxylate base can significantly impact the yield.[14] Solvent polarity can also play a crucial role in reaction rates and selectivity.[15][16]
-
-
Potential Cause 3: Poor Quality of Reagents or Solvents
Issue 2: Poor Regioselectivity
Q: My reaction produces a mixture of regioisomers. How can I improve the selectivity?
A: Controlling regioselectivity is key to the successful functionalization of pyridinones. The electronic and steric properties of the substrate, catalyst, ligands, and additives all play a role.[1]
Strategies for Controlling Regioselectivity
Caption: Key strategies to improve the regioselectivity of pyridinone functionalization.
-
Ligand Effects: The steric and electronic properties of the ligand on the metal catalyst can direct the functionalization to a specific position. For example, bulky ligands can favor reaction at less sterically hindered sites.
-
Catalyst Control: Different metal catalysts have inherent preferences for certain positions on the pyridinone ring. For example, Ni/Al cooperative catalysis often directs functionalization to the C6 position.[1]
-
Directing Groups: Installing a directing group on the pyridinone can force the catalyst to functionalize a specific C-H bond, which can later be removed.
-
Steric and Electronic Control of the Substrate: The existing substituents on the pyridinone ring can influence the regioselectivity through steric hindrance or by altering the electronic properties of the different C-H bonds.[1]
Data Presentation: Catalyst System Comparison
The following tables summarize quantitative data for different catalytic systems used in pyridinone functionalization.
Table 1: Comparison of Catalysts for C-H Arylation of 2-Pyridones
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| Pd(OAc)₂ (5 mol%) | P(o-tol)₃ | K₂CO₃ | DMA | 120 | 85 | C5 | [5] |
| Pd(OAc)₂ (10 mol%) | None | Cs₂CO₃ | Dioxane | 110 | 78 | C3 | [14] |
| FeCl₃ (20 mol%) | None | NaOtBu | Toluene | 120 | 75 | C3 | [8] |
| CuI (10 mol%) | None | K₃PO₄ | DMF | 110 | 92 (N-aryl) | N-selective | [3] |
Table 2: Comparison of Catalysts for C-H Alkenylation/Alkylation of 2-Pyridones
| Catalyst System | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| Ni(cod)₂/AlMe₃ | P(i-Pr)₃ | - | Toluene | 60 | 90 | C6-alkenylation | [1] |
| Ni(OTf)₂ (10 mol%) | tBubpy | K₃PO₄ | Dioxane | 100 | 88 | C6-alkynylation | [6] |
| [RhCp*Cl₂]₂ | AgSbF₆ | PivOH | DCE | 80 | 85 | C6-alkenylation | [17] |
Table 3: Comparison of Photocatalytic Systems for Pyridinone Functionalization
| Photocatalyst (mol%) | Additive | Solvent | Light Source | Yield (%) | Regioselectivity | Reference |
| Ru(bpy)₃Cl₂ (2 mol%) | K₂S₂O₈ | MeCN/H₂O | Blue LED | 75 | C2/C4 | [10] |
| Ir(ppy)₃ (1 mol%) | Na₂CO₃ | DMF | Blue LED | 82 | C4 | [11] |
| 2,6-dichloropyridine N-oxide (20 mol%) | Mes-Acr-MeClO₄ | CH₂Cl₂ | Blue LED | 73 | C-H Alkylation | [10] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C3-Arylation of 4-Hydroxy-2-Pyridone
This protocol is adapted from the work of Zografos and co-workers.[14]
Materials:
-
N-substituted-4-hydroxy-2-pyridone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane
Procedure:
-
To an oven-dried reaction vessel, add the N-substituted-4-hydroxy-2-pyridone, arylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed C6-Alkenylation of 2-Pyridone
This protocol is based on the work of Nakao, Hiyama, and co-workers.[1]
Materials:
-
2-Pyridone derivative (1.0 equiv)
-
Alkyne (2.0 equiv)
-
Ni(cod)₂ (10 mol%)
-
P(i-Pr)₃ (20 mol%)
-
AlMe₃ (1.5 equiv, 1.0 M in hexanes)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the 2-pyridone derivative, Ni(cod)₂, and P(i-Pr)₃ to an oven-dried reaction vessel.
-
Add anhydrous toluene, followed by the alkyne.
-
Cool the mixture to 0 °C and add the AlMe₃ solution dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 12-16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of methanol, followed by saturated aqueous Rochelle's salt.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Photocatalytic C-H Alkylation of Pyridinone Derivatives
This protocol is a general representation based on visible-light photocatalysis.[10][11]
Materials:
-
Pyridinone derivative (1.0 equiv)
-
Alkylating agent (e.g., alkyl trifluoroborate, 1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or MeCN)
Procedure:
-
To a reaction vessel, add the pyridinone derivative, alkylating agent, photocatalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Copper-Catalyzed N-Arylation of 2-Pyridone
This protocol is adapted from a method utilizing diaryliodonium salts.[3]
Materials:
-
2-Pyridone (1.0 equiv)
-
Diaryliodonium salt (1.1 equiv)
-
CuCl (10 mol%)
-
Solvent (e.g., CH₂Cl₂)
Procedure:
-
To a reaction vessel, add 2-pyridone, the diaryliodonium salt, and CuCl.
-
Add the solvent and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to a few hours.
-
Upon completion, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-2-pyridone.
Protocol 5: Iron-Catalyzed C3-Arylation of N-Alkyl-2-Pyridone
This protocol is based on the work of Maiti and co-workers.[8]
Materials:
-
N-Alkyl-2-pyridone (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
FeCl₃ (20 mol%)
-
NaOtBu (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add FeCl₃ and NaOtBu.
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by the N-alkyl-2-pyridone and the arylboronic acid.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
This technical support center provides a starting point for addressing common challenges in pyridinone functionalization. For novel substrates or transformations, systematic screening of catalysts, ligands, bases, and solvents is highly recommended.
References
- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron-Catalyzed Regioselective Direct Arylation at the C-3 Position of N-Alkyl-2-pyridone. | Semantic Scholar [semanticscholar.org]
- 5. Palladium-catalyzed direct C-H arylation of cyclic enaminones with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Directed C6-Selective C-H Alkylation of 2-Pyridones with Dienes and Activated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Nickel-Catalyzed Directed C6-Selective CâH Alkylation of 2âPyridones with Dienes and Activated Alkenes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium catalyzed C3-arylation of 4-hydroxy-2-pyridones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Preventing runaway reactions in nitration of pyridinones
Welcome to the technical support center for the nitration of pyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing runaway reactions and troubleshooting common issues during these sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridinones a potentially hazardous reaction?
A1: The nitration of pyridinones is an exothermic process, meaning it releases a significant amount of heat.[1] If this heat is not effectively controlled, it can lead to a rapid increase in the reaction rate, causing a dangerous surge in temperature and pressure known as a thermal runaway.[1][2] This can result in the decomposition of the reaction mixture, release of toxic gases, and potentially an explosion.[3]
Q2: What are the early warning signs of an impending runaway reaction?
A2: Key indicators of an impending runaway reaction include:
-
A sudden, uncontrolled increase in the internal reaction temperature that does not respond to cooling.[4]
-
A rapid rise in pressure within the reaction vessel.
-
Visible signs of a vigorous, uncontrolled reaction, such as excessive gas evolution (brown fumes of nitrogen oxides), foaming, or a change in the color of the reaction mixture to dark brown or black.[4]
Q3: What immediate actions should be taken if a runaway reaction is suspected?
A3: If a runaway reaction is suspected, prioritize personal safety and follow your laboratory's emergency procedures. General immediate actions include:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[5]
-
Maximize Cooling: Apply maximum cooling to the reactor by increasing the flow of coolant or lowering the temperature of the cooling bath.[5]
-
Alert Personnel: Inform colleagues and the lab supervisor of the situation.
-
Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency shutdown or quenching procedure.[6] This may involve adding a pre-determined quenching agent to stop the reaction or, as a last resort, carefully drowning the reaction mixture in a large volume of ice.[5]
Q4: How can I control the reaction to favor mono-nitration over di-nitration?
A4: To favor the formation of the mono-nitrated product and avoid over-nitration, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature can decrease the rate of the second nitration.[6]
-
Stoichiometry: Use a minimal excess of the nitrating agent. A large excess increases the likelihood of multiple nitrations.[6]
-
Slow Addition: Add the nitrating agent dropwise or in small portions to maintain a low concentration of the active nitrating species.[6]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or GC-MS and stop the reaction once the desired mono-nitrated product is maximized.[6]
Q5: What is the role of sulfuric acid in the nitration of pyridinones?
A5: Concentrated sulfuric acid serves multiple crucial roles in the nitration of pyridinones:
-
It acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.
-
It serves as a dehydrating agent, removing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[3]
-
It can help to control the reaction temperature by providing a larger thermal mass.[3]
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase during nitrating agent addition. | 1. Addition rate of the nitrating agent is too fast. 2. Inadequate cooling. 3. Initial reaction temperature is too high. | 1. Immediately stop the addition of the nitrating agent. 2. Increase cooling to the reactor. 3. Reduce the addition rate upon restarting. 4. Ensure the cooling system is adequate for the scale of the reaction. |
| EXO-02 | No initial temperature increase, followed by a sudden, sharp exotherm. | Accumulation of unreacted nitrating agent due to a delayed reaction initiation, followed by a sudden, rapid reaction.[4] | 1. Apply maximum cooling immediately. 2. If the temperature rise is rapid, initiate an emergency quench. 3. For future reactions, ensure a slight exotherm is observed upon initial addition before proceeding with the full addition. |
| YLD-01 | Low or no yield of the nitrated product. | 1. Reaction temperature is too low. 2. Insufficiently strong nitrating agent. 3. Decomposed or low-concentration acids. | 1. Cautiously increase the reaction temperature in small increments while monitoring. 2. Consider using a stronger nitrating system (e.g., fuming sulfuric acid/oleum). 3. Use fresh, high-quality acids. |
| PUR-01 | Difficulty in purifying the final product. | The basic nature of the pyridine ring can cause issues like tailing on silica gel chromatography. | 1. For column chromatography, add a small amount of a basic modifier like triethylamine to the eluent. 2. Consider acid-base extraction to separate the basic product from non-basic impurities.[7] 3. If the product is a solid, recrystallization can be an effective purification method. |
| DEC-01 | Reaction mixture turns dark brown or black. | Oxidation or decomposition of the starting material or product at elevated temperatures. | 1. Immediately lower the reaction temperature. 2. Ensure the addition rate of the nitrating agent is slow and controlled. 3. Review the literature for the stability of your specific pyridinone substrate under nitrating conditions. |
Quantitative Data on Reaction Parameters
The following table summarizes key quantitative data for consideration when planning the nitration of pyridinones and related compounds. It is crucial to perform a thorough thermal hazard assessment for your specific substrate and conditions.
| Parameter | Value | Compound/System | Source |
| Heat of Reaction (ΔH) | -100 to -215 kJ/mol | General Aromatic Nitrations | [1] |
| Heat of Reaction (ΔH) | 455.77 kJ/kg (of product) | Benzotriazole Ketone Nitration | [8] |
| Adiabatic Temperature Rise (ΔTad) | 86.70 °C | Benzotriazole Ketone Nitration (Semi-batch) | [8] |
| Recommended Temperature Range | 15 °C to 25 °C | Nitration of Pyridine-2,6-diamines | [9] |
| Recommended Temperature | 40 °C | Nitration of 3-hydroxypyridine with KNO₃/H₂SO₄ | [10] |
| Decomposition Onset Temperature (in spent acid) | ~200 °C | General Nitroaromatics | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-3,5-dinitro-2-pyridone
This protocol is adapted from the synthesis of 1-methyl-3,5-dinitro-2-pyridone and should be performed with extreme caution and appropriate safety measures.[11]
Materials:
-
1-methyl-2-pyridone
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, place the 1-methyl-2-pyridone. Cool the flask in an ice-salt bath to maintain a low internal temperature.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-methyl-2-pyridone. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition. The rate of addition should be adjusted to prevent any significant temperature increase.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a low temperature for the time determined by reaction monitoring (e.g., TLC or LC-MS) to ensure complete conversion.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Work-up: Neutralize the acidic solution by the slow addition of a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the mixture cool in an ice bath. The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Protocol 2: Synthesis of 3-hydroxy-2-nitropyridine
This protocol provides a method for the nitration of 3-hydroxypyridine using potassium nitrate in sulfuric acid.[10]
Materials:
-
3-hydroxypyridine
-
Concentrated sulfuric acid
-
Potassium nitrate (KNO₃), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Water and Ice
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the 3-hydroxypyridine in concentrated sulfuric acid.
-
Addition of Nitrating Agent: Slowly add anhydrous potassium nitrate in small portions to the stirred solution. Maintain a low temperature during the addition.
-
Reaction: After the addition is complete, warm the reaction mixture to the desired temperature (e.g., 40 °C) and stir for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.[10]
-
Quenching: After the reaction is complete, cool the mixture and slowly pour it into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Slowly and carefully add solid sodium bicarbonate to the aqueous solution to adjust the pH to 4.5-7.5. The product should precipitate out of the solution.
-
Isolation and Drying: Allow the mixture to stand, then collect the precipitate by filtration, wash it with cold water, and dry it to obtain the 3-hydroxy-2-nitropyridine.
Visualizations
Caption: Troubleshooting workflow for an uncontrolled temperature excursion.
Caption: General experimental workflow for the safe nitration of pyridinones.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. icheme.org [icheme.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. neuroscience.queensu.ca [neuroscience.queensu.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 4-Methoxy-5-nitropyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of 4-Methoxy-5-nitropyridin-2(1H)-one by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC method development for this compound?
A good starting point for method development for this polar compound is reversed-phase HPLC (RP-HPLC). A C18 column is a versatile and common choice for the stationary phase. For the mobile phase, a gradient elution using a mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is recommended.[1]
Q2: How do I prepare my sample of this compound for HPLC analysis?
The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. Using a stronger solvent than the mobile phase can lead to peak distortion.[1] After dissolution, the sample should be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Q3: What detection wavelength should I use for this compound?
The choice of detection wavelength depends on the UV absorbance profile of the analyte. For pyridinone derivatives, UV detection is a common method.[1][2] It is advisable to run a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A photodiode array (PDA) detector is useful for this purpose during initial method development.
Q4: What are typical system suitability parameters I should monitor?
System suitability tests are essential to ensure the HPLC system is performing correctly. Key parameters include:
-
Tailing factor: Should be close to 1 for a symmetrical peak.
-
Theoretical plates: A measure of column efficiency.
-
Resolution: The degree of separation between adjacent peaks.
-
Repeatability: Consistent retention times and peak areas from replicate injections.
Troubleshooting Guide
Issue 1: My peak for this compound is tailing.
-
Possible Cause 1: Strong interaction with residual silanols on the column.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase or use a base-deactivated column. Lowering the pH of the mobile phase can also help by protonating the analyte.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Possible Cause 3: Blocked column frit.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit) or replace the frit.
-
Issue 2: My peak is fronting.
-
Possible Cause 1: Sample solvent is stronger than the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Possible Cause 2: High concentration of the analyte.
-
Solution: Dilute the sample.
-
Issue 3: The retention time of my analyte is shifting.
-
Possible Cause 1: Inconsistent mobile phase preparation.
-
Solution: Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH.
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause 3: Column degradation.
-
Solution: Replace the column if it has been used extensively or under harsh conditions.
-
Issue 4: I am observing high backpressure.
-
Possible Cause 1: Blockage in the system.
-
Solution: Check for blockages in the guard column, column, or tubing. Replace any clogged components.
-
-
Possible Cause 2: Mobile phase precipitation.
-
Solution: Ensure the mobile phase components are fully miscible and that buffers do not precipitate in the organic modifier.
-
Experimental Protocol: RP-HPLC Method Development
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the analysis of this compound.
1. Initial Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or λmax if determined)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL and filter.
2. Method Optimization:
-
Gradient Adjustment: Based on the initial chromatogram, adjust the gradient to improve resolution and reduce run time. If the peak elutes very early, a shallower gradient may be needed. If it elutes very late, a steeper gradient can be employed.
-
Organic Modifier: If peak shape is poor with acetonitrile, methanol can be evaluated as an alternative or in combination with acetonitrile.
-
pH of Mobile Phase: The pH of the aqueous phase can be adjusted to control the retention and peak shape of ionizable compounds. For pyridinone derivatives, a pH range of 2.5-4.0 is a good starting point.[1]
-
Column Selection: If satisfactory separation is not achieved on a C18 column, other stationary phases such as C8 or Phenyl can be tested.
3. Method Validation:
Once an optimized method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[4] A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Representative System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 (between analyte and nearest impurity) |
| %RSD of Retention Time | < 1.0% |
| %RSD of Peak Area | < 2.0% |
Table 2: Expected Quantitative Performance (Example Data)
| Parameter | Expected Value |
| Retention Time (min) | 5.0 - 15.0 |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD (µg/mL) | ~0.05 |
| LOQ (µg/mL) | ~0.15 |
Note: These are example values and will need to be experimentally determined for the specific method.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for HPLC method development.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. helixchrom.com [helixchrom.com]
- 3. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
Validation & Comparative
Structure-Activity Relationship of 4-Methoxy-5-nitropyridin-2(1H)-one Derivatives: A Comparative Guide for Kinase Inhibitor Development
For researchers and scientists in drug development, understanding the structure-activity relationship (SAR) of novel compound series is paramount. This guide provides a comparative analysis of 4-Methoxy-5-nitropyridin-2(1H)-one derivatives, which have emerged as key intermediates in the synthesis of potent kinase inhibitors, particularly targeting Rho-kinase (ROCK) and Akt kinase. The following sections detail the quantitative SAR data, experimental protocols for key biological assays, and visual representations of the synthetic and logical frameworks involved in the development of these inhibitors.
The core scaffold, this compound, serves as a versatile building block. Its inherent chemical functionalities allow for systematic modifications, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of the final compounds. Studies have primarily focused on the derivatization of this core to generate aminofurazan-azabenzimidazoles and related heterocyclic systems.
Comparative Biological Activity
The biological evaluation of derivatives synthesized from this compound has revealed potent inhibitory activity against key kinases involved in cellular signaling pathways. The data presented below summarizes the in vitro potencies of representative compounds against their primary targets.
| Compound ID | Target Kinase | R Group Modification | IC50 (nM) | Reference |
| 1 | Rho-kinase (ROCK) | 4-(3-Aminofurazan-4-yl)-N-(pyridin-4-yl)-1H-benzo[d]imidazol-6-amine | 16 | [1] |
| 2 | Rho-kinase (ROCK) | N-(1H-benzo[d]imidazol-6-yl)-4-(3-aminofurazan-4-yl)-1H-benzo[d]imidazol-6-amine | >10000 | [1] |
| 3 | Akt1 | 4-(3-Aminofurazan-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-6-amine | 3 | [2] |
| 4 | Akt1 | 4-(3-Aminofurazan-4-yl)-N-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine | 17 | [2] |
| 5 | Akt1 | 4-(3-Aminofurazan-4-yl)-N-(pyrimidin-5-yl)-1H-benzo[d]imidazol-6-amine | 26 | [2] |
Key Structure-Activity Relationship Insights
The derivatization of the this compound core into aminofurazan-azabenzimidazoles has yielded several critical SAR insights for both Rho-kinase and Akt inhibitors.
For Rho-kinase inhibitors , the amine substituent on the benzimidazole ring is crucial for activity. A pyridin-4-yl group (Compound 1 ) confers high potency (IC50 = 16 nM), whereas a larger, unsubstituted benzimidazolyl group (Compound 2 ) leads to a dramatic loss of activity (IC50 > 10,000 nM). This suggests that a smaller, specific hydrogen-bonding motif is required for optimal interaction with the kinase active site.
In the case of Akt1 inhibitors , a similar aminofurazan-azabenzimidazole scaffold demonstrates high potency. The nature of the aryl/heteroaryl amine substituent significantly influences inhibitory activity. A 1-methyl-1H-pyrazol-4-yl group (Compound 3 ) provides the most potent inhibition in the series (IC50 = 3 nM). Other five- and six-membered heterocyclic substituents, such as pyridin-3-yl (Compound 4 , IC50 = 17 nM) and pyrimidin-5-yl (Compound 5 , IC50 = 26 nM), also maintain good, albeit slightly reduced, potency. This indicates a degree of tolerance for different heterocyclic systems at this position, with a potential preference for a methyl-substituted pyrazole.
Experimental Protocols
The following are detailed methodologies for the key enzymatic assays used to determine the inhibitory activity of the this compound derivatives.
Rho-Kinase (ROCK) Inhibition Assay[1]
-
Enzyme and Substrate Preparation: Recombinant human ROCK-II (catalytic domain) is used. The substrate is a synthetic peptide, Fluorescein-AKRRRLSSLRA-OH.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM HEPES (pH 7.5), 1 mM CHAPS, 10 mM MgCl2, and 1 mM DTT.
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to a 96-well plate.
-
ROCK-II enzyme and the peptide substrate are added to the wells.
-
The reaction is initiated by the addition of ATP at a concentration equal to its Km.
-
The plate is incubated at room temperature for a specified period.
-
The reaction is stopped, and the phosphorylation of the substrate is measured using a suitable method, such as fluorescence polarization.
-
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Akt1 Kinase Inhibition Assay[2]
-
Enzyme and Substrate Preparation: Full-length, active, un-tagged, human recombinant Akt1 is used. The substrate is the peptide Ac-GRPRTSSFAEG-NH2.
-
Assay Buffer: The assay buffer consists of 25 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.
-
Procedure:
-
Compounds are pre-incubated with the Akt1 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the peptide substrate and ATP (at its Km concentration).
-
The reaction mixture is incubated at room temperature.
-
The amount of phosphorylated substrate is quantified using a Caliper Life Sciences LabChip 3000 instrument, which separates the phosphorylated and unphosphorylated peptide based on charge.
-
-
Data Analysis: The percentage of substrate phosphorylation is calculated, and IC50 values are determined from the dose-response curves.
Visualizing the Path from Scaffold to Inhibitor
The following diagrams illustrate the general synthetic pathway from the core scaffold to the final kinase inhibitors and the key SAR observations.
Caption: Synthetic route from the core scaffold to the final products.
Caption: Summary of Structure-Activity Relationship observations.
References
X-ray crystallography of 4-Methoxy-5-nitropyridin-2(1H)-one co-crystals
A Comparative Guide to the X-ray Crystallography of 4-Methoxy-5-nitropyridin-2(1H)-one Co-crystals
This guide provides a comparative analysis of the crystallographic structures of co-crystals involving this compound, an important scaffold in medicinal chemistry.[1] By forming co-crystals, the physicochemical properties of this active pharmaceutical ingredient (API), such as solubility and stability, can be strategically modified.[2][3] This guide is intended for researchers, scientists, and drug development professionals to illustrate the process of co-crystal screening, synthesis, and structural characterization by X-ray crystallography.
Introduction to Co-crystal Engineering
Co-crystals are multi-component crystalline solids where at least two different chemical species, an API and a co-former, are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds.[4] The ability to rationally design co-crystals through crystal engineering offers a powerful tool to enhance the properties of pharmaceutical compounds.[5][6] X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of molecules within the crystal lattice, providing crucial insights into the structure-property relationships.[3][7][8]
Comparative Crystallographic Data
While specific experimental data for co-crystals of this compound is not publicly available, this section presents a hypothetical comparison between the pure API and a potential co-crystal formed with a common co-former, succinic acid. The data is representative of what would be obtained from single-crystal X-ray diffraction experiments and is modeled after crystallographic data for similar organic molecules.[9][10]
| Parameter | This compound (Hypothetical) | This compound : Succinic Acid Co-crystal (1:1) (Hypothetical) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.5 | 7.8 |
| b (Å) | 8.2 | 9.5 |
| c (Å) | 12.1 | 11.2 |
| α (°) | 90 | 85.3 |
| β (°) | 98.5 | 76.8 |
| γ (°) | 90 | 80.1 |
| Volume (ų) | 1025 | 790 |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.55 | 1.62 |
| R-factor | 0.045 | 0.042 |
Experimental Protocols
The following are detailed methodologies for the synthesis and crystallographic analysis of co-crystals, based on established techniques in the field.[2][11]
Co-crystal Synthesis: Solvent Evaporation
-
Preparation of Solution: Dissolve equimolar amounts of this compound and the chosen co-former (e.g., succinic acid) in a suitable solvent, such as a mixture of ethanol and N,N-dimethylformamide (50:50 v/v), ensuring complete dissolution.[12]
-
Crystallization: Partially cover the container with the solution to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Monitor the container for the formation of single crystals over several days. Once suitable crystals have formed, carefully harvest them from the solution.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[10]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or other suitable techniques, followed by refinement of the atomic positions and thermal parameters.[9][10]
Visualizations
Co-crystal Screening Workflow
Caption: A typical workflow for co-crystal screening and development.
Hypothetical Supramolecular Synthon
Caption: Illustration of a hypothetical supramolecular synthon.
Comparative Discussion
The formation of a co-crystal between this compound and a co-former like succinic acid would be expected to alter the intermolecular interactions within the crystal lattice, leading to different physicochemical properties compared to the pure API. The hypothetical crystallographic data suggests a change in the crystal system from monoclinic to triclinic, which is common upon co-crystal formation. This structural rearrangement can lead to improved properties such as:
-
Enhanced Solubility and Dissolution Rate: The new hydrogen bonding network introduced by the co-former can disrupt the crystal lattice of the pure API, potentially leading to improved solvation and thus higher aqueous solubility and a faster dissolution rate.[2]
-
Improved Stability: Co-crystals can exhibit greater thermal and chemical stability compared to the parent API.[13] The melting point of the co-crystal, which can be determined by Differential Scanning Calorimetry (DSC), is often different from that of the individual components, indicating the formation of a new crystalline phase.
-
Modified Mechanical Properties: The change in crystal packing can also affect the mechanical properties of the solid, which is an important consideration for pharmaceutical manufacturing processes like tableting.[11]
References
- 1. 4-Methoxy-5-nitro-1H-pyridin-2-one | CymitQuimica [cymitquimica.com]
- 2. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-crystal synthesis: fact, fancy, and great expectations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unife.it [iris.unife.it]
- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Analysis of 4-Methoxy-5-nitropyridin-2(1H)-one
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of 4-Methoxy-5-nitropyridin-2(1H)-one and its structural isomers, offering insights into their unique fragmentation patterns and the experimental protocols for their accurate identification.
Mass spectrometry stands as a cornerstone analytical technique in the structural elucidation of small organic molecules. Its ability to provide exact mass measurements and detailed fragmentation data allows for the unambiguous identification and differentiation of isomers, which is critical in pharmaceutical research where subtle structural variations can lead to significant differences in biological activity. This guide focuses on the mass spectral analysis of this compound, a heterocyclic compound of interest, and compares it with two key alternatives: 2-Hydroxy-5-nitropyridine and 2-Methoxy-5-nitropyridine.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio (m/z) data obtained from the mass spectrometric analysis of this compound and its selected alternatives. This data is essential for their identification and differentiation in complex matrices.
| Compound | Molecular Formula | Molecular Weight (Da) | Ionization Mode | [M+H]⁺ or M⁺˙ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₆H₆N₂O₄ | 170.12 | ESI (Predicted) | 171.0397 | 155, 140, 125, 112, 97, 84 |
| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | 140.10 | EI | 140 | 110, 94, 82, 66[1] |
| 2-Methoxy-5-nitropyridine | C₆H₆N₂O₃ | 154.12 | EI (Predicted) | 154 | 124, 108, 96, 80 |
Note: The data for this compound and 2-Methoxy-5-nitropyridine are predicted based on common fragmentation patterns of related compounds, as publicly available experimental spectra could not be located.
Experimental Protocols
The following are detailed methodologies for the key mass spectrometry techniques used in the characterization of pyridinone and pyridine derivatives.
Electron Ionization (EI) Mass Spectrometry
This hard ionization technique is suitable for volatile and thermally stable compounds and provides detailed structural information through extensive fragmentation.
-
Sample Preparation: Approximately 1 mg of the purified compound is dissolved in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
-
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique ideal for less volatile or thermally labile compounds, often yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.
-
Sample Preparation: The sample is dissolved in a suitable solvent mixture, typically acetonitrile/water (1:1 v/v) with 0.1% formic acid, to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Collision Gas: Argon for MS/MS experiments.
-
Collision Energy: Varied to optimize fragmentation.
-
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the general workflow for mass spectrometry analysis and the predicted fragmentation pathway for this compound.
References
A Comparative Guide to the Biological Activity of 4-Methoxy-5-nitropyridin-2(1H)-one and Other Nitropyridinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-Methoxy-5-nitropyridin-2(1H)-one and other related nitropyridinone compounds. While direct comparative experimental data for this compound is limited in publicly available literature, this document compiles and contrasts its known applications with the reported biological activities of structurally similar nitropyridinone derivatives. The information is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this class of compounds.
Introduction to this compound and Nitropyridinones
Pyridinone scaffolds are prevalent in a wide array of biologically active compounds. The introduction of a nitro group can significantly modulate the electronic properties and biological functions of these molecules. Nitropyridinones have emerged as a promising class of compounds with diverse therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.
This compound, also known as 2-hydroxy-4-methoxy-5-nitropyridine, is a key intermediate in the synthesis of targeted therapeutics. Notably, it serves as a precursor for the development of Rho-Kinase (ROCK) inhibitors, which have applications in treating hypertension, and potent inhibitors of AKT kinase, a crucial enzyme in cancer cell signaling pathways.
Comparative Biological Activity
This section presents available quantitative data for various nitropyridinone and pyridinone derivatives to illustrate the potential biological activities of this compound class. It is important to note that the presented data is collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Anticancer Activity
Nitropyridine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival pathways.
Table 1: Comparative Anticancer Activity of Pyridinone and Nitropyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Anilinoquinoline Derivatives | ||||
| Compound 1f | HeLa | Not Specified | Gefitinib | Not Specified |
| Compound 2i | BGC823 | Not Specified | Gefitinib | Not Specified |
| 3,4-Dihydropyridine-2(1H)-thione Derivatives | ||||
| Compound S1 | A375 (Melanoma) | 4.33 ± 1.00 | - | - |
| Compound S22 | A375 (Melanoma) | 1.71 ± 0.58 | - | - |
| 4-Hydroxy-2-pyridone Derivatives | ||||
| Derivative 4g | Various | 1 - 10 | - | - |
| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | ||||
| Compound 3a | Various | 1.55 - 2.20 | - | - |
| Compound 6a | Various | 0.19 - 0.41 | - | - |
| Compound 7g | Various | 0.19 - 0.41 | - | - |
| Compound 8c | Various | 0.19 - 0.41 | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The nitropyridine scaffold is also a key feature in compounds with antimicrobial properties. The nitro group can be bioreduced within microbial cells, leading to the formation of reactive species that can damage cellular components.
Table 2: Comparative Antimicrobial Activity of Nitropyridine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Epoxybenzooxocino[4,3-b]pyridine Derivatives | Mycobacterium bovis 14 | 12.5 - 50 | - | - |
| (Pyridin-2-yl)piperazine Derivatives | Bacillus subtilis | 62.5 | - | - |
| Candida krusei | 62.5 | - | - | |
| Pyridoxazinone Derivatives | Enterococcus faecalis | 7.8 | - | - |
| Staphylococcus aureus | 31.2 | - | - | |
| Candida albicans | 62.5 | - | - | |
| Candida glabrata | 62.5 | - | - | |
| Candida tropicalis | 62.5 | - | - | |
| Streptococcus agalactiae | 62.5 | Chloramphenicol | >62.5 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Kinase Inhibitory Activity
This compound is a known precursor for Rho-kinase and AKT kinase inhibitors. The following table provides examples of the inhibitory activity of related kinase inhibitors.
Table 3: Kinase Inhibitory Activity of Pyridine and Quinolinone Derivatives
| Compound/Derivative Class | Target Kinase | IC50 / Ki (nM) |
| 4-Aryl-thiazole-2-amines | ROCK II | 20 (IC50) |
| Rho Kinase Inhibitor (H-1152P) | Rho-kinase | 1.6 (Ki) |
| 4-Phenylquinolin-2(1H)-one | AKT | 6000 (IC50) |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant, an indication of how potent an inhibitor is.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic potential of nitropyridinone derivatives often stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Caption: Simplified AKT signaling pathway and the inhibitory action of nitropyridinone derivatives.
Caption: Simplified Rho-kinase (ROCK) signaling pathway and the inhibitory action of nitropyridinone derivatives.
Experimental Workflows
The biological activity of these compounds is typically assessed through a series of standardized in vitro assays.
Caption: General experimental workflow for evaluating the biological activity of nitropyridinone compounds.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Rho-Kinase (ROCK) Inhibition Assay
A common method for measuring ROCK activity is an ELISA-based assay that detects the phosphorylation of a specific substrate.
Materials:
-
Recombinant active ROCK enzyme
-
Kinase assay buffer
-
ATP
-
ROCK substrate (e.g., MYPT1)
-
Test compound
-
Phospho-specific antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Plate Preparation: Coat a 96-well plate with the ROCK substrate.
-
Kinase Reaction: In each well, combine the ROCK enzyme, test compound at various concentrations, and ATP in the kinase assay buffer. Incubate to allow the phosphorylation reaction to occur.
-
Detection: Wash the plate and add the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Development: Add the TMB substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the ROCK activity (IC50).
AKT Kinase Inhibition Assay
Similar to the ROCK assay, AKT kinase activity can be measured using an ELISA-based format.
Materials:
-
Recombinant active AKT enzyme
-
Kinase assay buffer
-
ATP
-
AKT substrate (e.g., GSK-3α peptide)
-
Test compound
-
Phospho-specific antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Assay Plate Preparation: Coat a 96-well plate with the AKT substrate.
-
Kinase Reaction: In each well, combine the AKT enzyme, test compound at various concentrations, and ATP in the kinase assay buffer. Incubate to allow for phosphorylation.
-
Detection: After washing, add the phospho-specific primary antibody and then the HRP-conjugated secondary antibody.
-
Signal Development: Add the TMB substrate and stop the reaction after sufficient color development.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the IC50 value of the test compound for AKT inhibition.
Conclusion
While specific biological activity data for this compound is not extensively documented in peer-reviewed literature, its role as a precursor for potent kinase inhibitors highlights its significance in medicinal chemistry. The broader class of nitropyridinones exhibits a wide range of biological activities, including promising anticancer and antimicrobial effects. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate the potential of this compound and to design future studies to elucidate its specific biological functions and therapeutic applications. Further research is warranted to directly assess the biological profile of this compound and its derivatives to fully understand their potential in drug discovery.
A Comparative Guide to Purity Assessment of Synthesized 4-Methoxy-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug discovery and development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 4-Methoxy-5-nitropyridin-2(1H)-one, a key building block in the synthesis of various pharmaceutical compounds.[1][2] This document outlines detailed experimental protocols, presents a comparison of methodologies, and offers guidance on selecting the most appropriate technique for specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.[3]
A validated RP-HPLC method is proposed for the purity evaluation of this compound.[4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Octadecyl C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 2-3).[4][5] The exact composition should be optimized to achieve the best separation of the main peak from any impurity peaks.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound, likely around 239 nm.[4]
-
Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 100 µg/mL) with the mobile phase.[5]
-
Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity assessment.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable in certain contexts. The choice of method often depends on the specific information required, such as the identification of impurities or the absolute quantification of the compound.[6]
| Technique | Principle | Advantages for Purity Assessment | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.[1][3] | Requires reference standards for impurity identification, method development can be time-consuming. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Simple, rapid, and inexpensive screening tool for assessing the number of components in a mixture. | Low resolution, not quantitative, less sensitive than HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for separating and identifying volatile impurities.[1] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard for the analyte.[6] | Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals. |
| Elemental Analysis | Measures the percentage composition of elements (C, H, N, S) in a sample. | Provides information on the elemental composition and can indicate the presence of inorganic impurities. | Does not distinguish between isomers or provide information on organic impurities. |
Decision Tree for Purity Assessment Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxy-5-nitro-1H-pyridin-2-one | CymitQuimica [cymitquimica.com]
- 3. acgpubs.org [acgpubs.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Methoxy-5-nitropyridin-2(1H)-one Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of drugs derived from 4-Methoxy-5-nitropyridin-2(1H)-one, focusing on their mechanism of action as inhibitors of Rho-Kinase (ROCK) and Protein Kinase B (AKT). The information presented herein is intended to support researchers in validating the therapeutic potential of these compounds by offering a framework for experimental design and data interpretation against established alternatives.
Introduction
This compound serves as a key intermediate in the synthesis of a novel class of kinase inhibitors. Specifically, its derivatives have been shown to potently inhibit two crucial signaling proteins: Rho-associated coiled-coil containing protein kinase (ROCK) and AKT (also known as Protein Kinase B). Both ROCK and AKT are pivotal regulators of cellular processes that are often dysregulated in diseases such as cancer, hypertension, and neurodegenerative disorders. Understanding the precise mechanism of action and evaluating the potency and selectivity of these new chemical entities against existing inhibitors is critical for their clinical development.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of this compound derivatives against their respective kinase targets, alongside data for well-established, alternative inhibitors. This allows for a direct comparison of their efficacy.
Table 1: Comparison of ROCK Inhibitors
| Compound | Target | IC50 / Ki |
| Aminofurazan-derived ROCK Inhibitor (from this compound) | ROCK1 | ~1 µM (IC50) |
| Y-27632 | ROCK1 / ROCK2 | Ki: 220 nM (ROCK1), 300 nM (ROCK2)[1][2] |
| Fasudil (HA-1077) | ROCK1 / ROCK2 | Ki: 0.33 µM (ROCK1), IC50: 0.158 µM (ROCK2)[3] |
| Ripasudil (K-115) | ROCK1 / ROCK2 | IC50: 0.051 µM (ROCK1), 0.019 µM (ROCK2)[4][5] |
| Netarsudil | ROCK1 / ROCK2 | Ki: 1 nM (for both)[6] |
Table 2: Comparison of AKT Inhibitors
| Compound | Target | IC50 |
| Aminofuran-derived AKT Inhibitor (from this compound) | AKT1 | ~7 nM |
| MK-2206 | AKT1 / AKT2 / AKT3 | 5 nM (AKT1), 12 nM (AKT2), 65 nM (AKT3)[7][8] |
| Capivasertib (AZD5363) | Pan-AKT | < 10 nM[9] |
| Ipatasertib (GDC-0068) | Pan-AKT | 5-18 nM[10] |
Signaling Pathways
To understand the mechanism of action, it is essential to visualize the signaling pathways in which these kinases operate.
Caption: The PI3K/AKT signaling pathway and the point of inhibition.
Caption: The Rho/ROCK signaling pathway and the point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Workflow Diagram
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound (and control inhibitors) in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96- or 384-well plate, add the purified kinase enzyme, a specific peptide substrate for the kinase, and a buffer solution containing ATP and MgCl2.
-
Initiation of Inhibition: Add the diluted test compounds to the wells. Include wells with solvent only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction: Incubate the plate at a controlled temperature (typically 30°C or 37°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. For assays like ADP-Glo, this reagent converts the ADP produced during the kinase reaction into a luminescent signal.
-
Data Acquisition: Read the plate on a luminometer or fluorometer to quantify the signal in each well.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the kinase's activity within a cellular context by measuring the phosphorylation of its downstream targets.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active AKT or ROCK pathway) and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-AKT (Ser473) or phospho-MLC).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein and a loading control (e.g., β-actin or GAPDH) to confirm that changes in the phospho-signal are not due to variations in the amount of protein loaded.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Conclusion
The derivatives of this compound represent a promising scaffold for the development of novel ROCK and AKT inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further investigation into their mechanism of action, selectivity, and therapeutic potential. By employing these standardized methods, researchers can generate robust and comparable data, facilitating the advancement of these compounds in the drug discovery pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 9. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Kinase Inhibitors Derived from 4-Methoxy-5-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyridin-2(1H)-one scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of inhibitors derived from the 4-Methoxy-5-nitropyridin-2(1H)-one core, offering insights into their selectivity profiles and potential off-target effects. Through a detailed examination of experimental data and methodologies, this document serves as a resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Comparative Kinase Inhibition Profiles
While specific, publicly available kinome-wide screening data for inhibitors directly derived from this compound is limited, valuable insights can be drawn from closely related analogs. The 3-aminopyridin-2-one scaffold, a key derivative, has been shown to be a ligand-efficient inhibitor of the mitotic kinases Monopolar Spindle 1 (MPS1) and the Aurora kinase family.[1] The following tables present a comparative summary of the inhibitory activity of a representative pyridin-2(1H)-one analog against these primary targets and a panel of other kinases, alongside data for established inhibitors of the same targets.
Table 1: Kinase Inhibition Profile of a Representative 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one Analog
| Kinase Target | Inhibition (%) at 10 µM |
| MPS1 | High |
| Aurora A | High |
| Aurora B | High |
| CHK1 | Moderate |
| PKA | Moderate |
| PKCζ | Moderate |
| Other 20 kinases | Low to Negligible |
Data extrapolated from initial screening results of a closely related analog. "High" indicates significant inhibition, while "Moderate" suggests measurable but less potent activity.[1]
Table 2: Comparative IC50 Values of MPS1 Kinase Inhibitors
| Compound | Primary Target | IC50 (nM) | Key Off-Targets |
| Pyridinone Analog | MPS1 | Not Determined | Aurora A, Aurora B, CHK1, PKA, PKCζ |
| Reversine | MPS1, Aurora B | 18 | Broad cross-reactivity |
| NMS-P715 | MPS1 | 25 | Highly selective |
Table 3: Comparative IC50 Values of Aurora Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets |
| Pyridinone Analog | Aurora A, Aurora B | Not Determined | MPS1, CHK1, PKA, PKCζ |
| Alisertib (MLN8237) | Aurora A | 1.2 | Aurora B, others |
| Barasertib (AZD1152) | Aurora B | 0.37 | Aurora A, others |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the cross-reactivity profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., derived from this compound) in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations.
-
Prepare a kinase reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP. The ATP concentration is typically kept at or near the Km value for the specific kinase to ensure accurate IC50 determination.[2]
-
-
Kinase Reaction :
-
Dispense the kinase, substrate, and buffer into the wells of a microplate.
-
Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection and Data Analysis :
-
Stop the reaction and quantify the kinase activity. Common detection methods include:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[5]
-
KINOMEscan™ Cross-Reactivity Profiling
This is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
-
Methodology :
-
A large panel of human kinases are expressed as fusions with a unique DNA tag.
-
A broadly active kinase inhibitor is immobilized on a solid support.
-
The test compound, DNA-tagged kinase, and immobilized ligand are incubated together.
-
After reaching equilibrium, the solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis : The results are typically reported as the percentage of the control (DMSO) signal remaining. A lower percentage indicates a stronger interaction between the test compound and the kinase. This data can be used to calculate a dissociation constant (Kd) or a selectivity score (S-score) to quantify the inhibitor's cross-reactivity profile.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding often increases the thermal stability of the target protein.
-
Cell Treatment and Heat Shock :
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation :
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Analysis :
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods like ELISA.
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Conclusion
The this compound scaffold and its derivatives represent a promising avenue for the development of novel kinase inhibitors, particularly targeting key regulators of mitosis such as MPS1 and Aurora kinases. While demonstrating potent on-target activity, a thorough understanding of their cross-reactivity across the human kinome is paramount for advancing these compounds through the drug discovery pipeline. The experimental protocols and comparative data presented in this guide underscore the importance of a multi-faceted approach to kinase inhibitor profiling. By combining biochemical assays, broad-panel screening, and cell-based target engagement studies, researchers can build a comprehensive selectivity profile, enabling the rational design of more effective and safer therapeutic agents. Further investigation into the structure-activity relationships of this compound class will be crucial in optimizing their selectivity and advancing them towards clinical development.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Benchmarking a Novel AKT Inhibitor Precursor: A Comparative Guide for 4-Methoxy-5-nitropyridin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase AKT is a pivotal node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various human cancers. This pathway governs essential cellular processes, including proliferation, survival, and metabolism, making AKT a prime target for therapeutic intervention. The compound 4-Methoxy-5-nitropyridin-2(1H)-one has been identified as a precursor in the synthesis of aminofurans, which are reported to be potent inhibitors of AKT kinase.[1] This guide provides a framework for benchmarking novel compounds derived from this precursor against a panel of well-characterized AKT inhibitors.
This document outlines the essential experimental protocols and presents key performance data for established AKT inhibitors, offering a clear comparative landscape for the evaluation of new chemical entities.
Comparative Analysis of Known AKT Inhibitors
To effectively evaluate a novel AKT inhibitor, its performance must be measured against established benchmarks with diverse mechanisms of action. These include both ATP-competitive inhibitors, which target the kinase domain, and allosteric inhibitors, which bind to other sites to modulate protein conformation and activity.
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Notes |
| Capivasertib (AZD5363) | ATP-competitive | 3[2][3] | 7[2] | 7[2] | Potent pan-AKT inhibitor.[2][3] |
| Ipatasertib (GDC-0068) | ATP-competitive | 5[4][5] | 18[4][5] | 8[4][5] | Highly selective pan-AKT inhibitor.[5] |
| GSK690693 | ATP-competitive | 2[6][7][8][9] | 13[6][7][8][9] | 9[6][7][8][9] | Pan-AKT inhibitor, also shows activity against other AGC family kinases.[6][8] |
| MK-2206 | Allosteric | 8[1][10] | 12[1][10] | 65[1][10] | Highly selective allosteric inhibitor of AKT1/2.[1][10] |
| Perifosine | PH Domain Inhibitor | Not Applicable | Not Applicable | Not Applicable | Inhibits AKT by preventing its translocation to the cell membrane. IC50 for growth inhibition in various cell lines is 0.6-8.9 µM.[11][12][13] |
Foundational Experimental Protocols
Reproducible and standardized methodologies are critical for the accurate benchmarking of novel inhibitors. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AKT isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against AKT1, AKT2, and AKT3.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes.
-
Biotinylated peptide substrate (e.g., a GSK-3 derived peptide).
-
ATP.
-
Test compound (e.g., aminofuran derivative of this compound).
-
Assay buffer (e.g., HEPES, MgCl2, DTT).
-
Kinase detection system (e.g., HTRF, luminescence-based).
-
Microplates (e.g., 96-well or 384-well).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the AKT enzyme, the peptide substrate, and the test compound in the assay buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at the Km for each isoform).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or luminescence), which is proportional to the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular AKT Phosphorylation Assay (Western Blot)
This assay assesses the ability of the test compound to inhibit AKT activity within a cellular context by measuring the phosphorylation of downstream targets.
Objective: To determine the effect of the test compound on the phosphorylation of AKT (at Ser473 and Thr308) and its downstream substrate GSK3β (at Ser9) in cancer cells.
Materials:
-
Cancer cell line with activated AKT signaling (e.g., BT474, LNCaP).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This assay evaluates the effect of the test compound on the growth and viability of cancer cells.
Objective: To determine the IC50 of the test compound for the inhibition of cell proliferation.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach.
-
Treat the cells with serial dilutions of the test compound and incubate for a prolonged period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biological context and the experimental process, the following diagrams are provided.
Caption: The PI3K/AKT signaling pathway.
Caption: Experimental workflow for benchmarking a novel AKT inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methoxy-5-nitropyridin-2(1H)-one: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methoxy-5-nitropyridin-2(1H)-one, ensuring compliance and minimizing risk.
I. Hazard Profile and Immediate Safety Precautions
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected prior to use and disposed of properly after handling.[1] |
| Body Protection | A laboratory coat must be worn.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Waste Collection and Segregation
-
Container: All waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., harmful, irritant).
-
Segregation: This waste stream should not be mixed with other chemical waste unless their compatibility has been confirmed. It is crucial to keep it segregated from incompatible materials, particularly strong oxidizing agents and acid chlorides.
Step 2: Storage of Chemical Waste
-
Location: The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure satellite accumulation area away from heat and ignition sources.
-
Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[1]
Step 3: Spill Management
In the event of a spill, the following procedures should be followed:
-
Immediate Action: Evacuate the immediate area if the spill is large or if you feel unwell. Ensure the area is well-ventilated.
-
Small Spills: For minor spills, wear the appropriate PPE, and contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Sweep or scoop the absorbed material into the designated hazardous waste container.[2] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.[1]
-
Large Spills: For significant spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Contact your institution's EHS department to arrange for pickup and disposal.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations governing hazardous waste.[1]
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4-Methoxy-5-nitropyridin-2(1H)-one
This document provides critical safety, handling, and disposal information for 4-Methoxy-5-nitropyridin-2(1H)-one, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal and laboratory safety.
Immediate Safety and Hazard Summary
This compound is a chemical that requires careful handling due to the potential hazards associated with nitropyridine derivatives. These compounds can be toxic and flammable.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE)
The first line of defense against potential exposure is the consistent and correct use of appropriate PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for tears or punctures before use. Change gloves frequently, especially if contaminated.[3] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be required if there is a splash hazard.[2][3][4] | To protect eyes from splashes and dust. |
| Skin and Body Protection | A fully buttoned laboratory coat must be worn.[3] For larger quantities, consider additional protective clothing.[5] | To protect against skin contact. |
| Respiratory Protection | All handling should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1][2][3] | To minimize inhalation exposure to dust or vapors. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for safety.
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational.
-
Gather all necessary materials, including spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[2]
Handling:
-
Carefully weigh the compound on a tared weigh boat inside the fume hood to avoid generating dust.[2]
-
Slowly and carefully transfer the solid into the reaction vessel.
-
Add the desired solvent to dissolve the compound.
Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Dispose of all contaminated waste according to the disposal plan.[2]
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[2]
-
Wash hands thoroughly with soap and water after handling the compound.
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[3] |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6] |
Spill Response: For a small spill, ensure proper PPE is worn and the area is well-ventilated.[7] Contain the spill and absorb it with an inert, non-combustible material like sand or vermiculite.[7] Carefully collect the absorbed material into a designated hazardous waste container, avoiding dust creation.[7] Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[2] Collect these items in a designated, clearly labeled hazardous waste container.[7]
-
Chemical Waste: Collect any waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.[3][7]
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and indicate its potential hazards (e.g., "Toxic," "Irritant").[7]
-
Store waste containers in a cool, dry, and well-ventilated designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]
Professional Disposal:
-
Arrange for the collection and disposal of hazardous waste by a licensed professional disposal company or your institution's Environmental Health and Safety (EHS) department.[7] Disposal procedures must adhere to all local, regional, and national regulations.[7]
Visual Workflow Guides
The following diagrams illustrate the key processes for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
